3,6-Dimethyloctane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-dimethyloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-5-9(3)7-8-10(4)6-2/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEQUUSFXYRPRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871247 | |
| Record name | Octane, 3,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15869-94-0 | |
| Record name | 3,6-Dimethyloctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15869-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octane, 3,6-dimethyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane, 3,6-dimethyl- | |
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| Record name | Octane, 3,6-dimethyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octane, 3,6-dimethyl- | |
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Foundational & Exploratory
synthesis of 3,6-dimethyloctane
An In-depth Technical Guide to the Synthesis of 3,6-Dimethyloctane
Introduction
This compound is a branched-chain alkane with the molecular formula C10H22.[1][2] Its structure consists of an eight-carbon backbone with two methyl groups located at the third and sixth carbon positions.[1] As a specific isomer of decane, this compound and its synthesis are of interest in various fields of chemical research, including the development of analytical standards and studies in organic synthesis. This guide provides a detailed overview of the primary synthetic routes for this compound, complete with experimental protocols, quantitative data, and process visualizations.
Synthetic Strategies
The can be accomplished through several established organic chemistry reactions. The most prominent and effective methods include the Grignard reaction and the catalytic hydrogenation of corresponding alkenes.
Grignard Reagent-Mediated Synthesis
A primary and effective method for synthesizing this compound is through a Grignard reaction.[1][3] This approach involves the formation of a Grignard reagent from 1-bromo-2-methylbutane, which is then coupled to form the C10 backbone.[1][3] The coupling of two molecules of (2-methylbutyl)magnesium bromide is typically facilitated by a catalyst to yield the final product.[1]
Caption: Grignard synthesis workflow for this compound.
Catalytic Hydrogenation of Alkenes
Another highly efficient route to this compound is the hydrogenation of a corresponding alkene, such as 3,6-dimethyloct-2-ene or 3,6-dimethylocta-1,5-diene.[1] This method is noted for its high selectivity and scalability, typically employing a palladium catalyst.[1][4] The precursor alkene can be synthesized via a Wittig reaction, providing a multi-step but high-yield pathway to the target alkane.[1]
Caption: Alkene hydrogenation pathway to this compound.
Wurtz Reaction
The Wurtz reaction, which involves the coupling of two alkyl halides with sodium metal, is another potential method for forming alkanes.[5][6] For the , 1-bromo-2-methylbutane could be used as the starting material. However, the Wurtz reaction is generally of limited utility for producing specific alkanes due to low yields and the formation of side products, especially with bulky alkyl halides.[6][7]
Data Presentation
Reaction Yields
The following table summarizes the reported yields for the various synthetic routes and intermediate steps in the .
| Reaction Step | Synthetic Route | Catalyst/Reagents | Reported Yield (%) |
| Coupling of (2-methylbutyl)magnesium bromide | Grignard Reaction | e.g., bis(diphenylphosphino)nickel(II) | 65-78[1] |
| Wittig Reaction (3-methylpentyltriphenylphosphonium bromide + 3-methylpentanal) | Alkene Synthesis | - | 82-89[1] |
| Hydrogenation of 3,6-dimethyloct-2-ene | Alkene Hydrogenation | Palladium on carbon (Pd/C) | 90-95[1] |
| Dimerization of 1,5-Hexadiene | Zirconocene-catalyzed | Zirconocene dichloride / triethylaluminum | 74.0[8] |
Physicochemical Properties
This table outlines the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C10H22[1][8][9] |
| Molecular Weight | 142.28 g/mol [1][9] |
| CAS Number | 15869-94-0[1][2][9] |
| Boiling Point | 160.7 ± 7.0 °C at 760 mmHg[1][8] |
| Melting Point | -52 °C[1] |
| Density | 0.7 ± 0.1 g/cm³[1] |
| Water Solubility | 8.693 x 10⁻⁵ g/L[1] |
| Vapor Pressure | 3.1 ± 0.1 mmHg at 25°C[1] |
| Flash Point | 83.5 ± 7.9 °C[1] |
Experimental Protocols
Protocol for Grignard Synthesis
Objective: To synthesize this compound via the coupling of a Grignard reagent.
Materials:
-
1-bromo-2-methylbutane
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bis(diphenylphosphino)nickel(II) (or similar coupling catalyst)
-
Dilute aqueous acid (e.g., HCl) for quenching
-
Drying agent (e.g., anhydrous MgSO4)
Procedure:
-
Glassware Preparation: All glassware must be rigorously flame-dried or oven-dried to ensure anhydrous conditions.[1]
-
Grignard Reagent Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small volume of anhydrous ether.
-
Slowly add a solution of 1-bromo-2-methylbutane in anhydrous ether from the dropping funnel. The reaction can be initiated with a small crystal of iodine if necessary.
-
Once the reaction starts, continue the addition of the alkyl halide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent, (2-methylbutyl)magnesium bromide.
-
Coupling Reaction: Cool the Grignard reagent solution in an ice bath. Add the coupling catalyst.
-
The coupling reaction will proceed, forming the this compound. The reaction may require gentle warming to go to completion.
-
Quenching and Workup: After the coupling is complete, carefully quench the reaction by slowly adding a dilute acid solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water and then brine.
-
Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation to obtain pure this compound.[1]
Protocol for Alkene Hydrogenation
Objective: To synthesize this compound by hydrogenating 3,6-dimethyloct-2-ene.
Materials:
-
3,6-dimethyloct-2-ene (synthesized via Wittig reaction)
-
Palladium on carbon (5% or 10% Pd/C)
-
Ethanol or other suitable solvent
-
Hydrogen gas source (e.g., H2 cylinder or balloon)
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the 3,6-dimethyloct-2-ene in a solvent like ethanol.
-
Carefully add the palladium on carbon catalyst to the solution.
-
Hydrogenation: Securely attach the vessel to the hydrogenation apparatus. Purge the system with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (or use a hydrogen-filled balloon for atmospheric pressure hydrogenation).
-
Agitate the mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen. The reaction is typically run at room temperature.
-
Monitor the reaction progress by observing the uptake of hydrogen or by using analytical techniques like GC-MS.
-
Workup and Purification: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the solvent.
-
Remove the solvent from the filtrate by rotary evaporation. The resulting crude this compound can be purified by fractional distillation if necessary.[1]
Purification and Characterization
Following synthesis, purification of this compound is crucial to remove byproducts and unreacted starting materials.
-
Fractional Distillation: This is a common and effective technique to separate this compound from impurities with different boiling points.[1]
-
Silica Gel Chromatography: This method can be employed to remove any linear alkane byproducts, ensuring high purity of the final product.[1]
The purity and identity of the synthesized this compound are typically confirmed using:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to verify the purity of the compound by comparing its retention time and mass spectrum with a known standard.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is particularly useful for distinguishing this compound from its structural isomers by analyzing the unique chemical shifts of its carbon atoms.
Conclusion
The is well-documented, with the Grignard reaction and catalytic hydrogenation of alkenes being the most viable and high-yielding methods. The choice of synthetic route may depend on factors such as the availability of starting materials, desired scale, and required purity. Careful execution of the experimental protocols and purification steps is essential for obtaining a high-purity final product. The data and methodologies presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Octane, 3,6-dimethyl- [webbook.nist.gov]
- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 4. : Compound X on catalytic hydrogenation gives 2,6-dimethyloctane, on ozonolysis followed by the treatment with $Zn-{H_2}O$ , X yields formaldehyde, acetone and di aldehyde shown below. The most likely structure of the starting compound X is:\n \n \n \n \n A.\n \n \n \n \n B.\n \n \n \n \n C.\n \n \n \n \n D.\n \n \n \n \n [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. This compound|lookchem [lookchem.com]
- 9. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Physical Properties of 3,6-Dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dimethyloctane is a branched alkane with the chemical formula C10H22. As a member of the decane isomer group, its physical properties are of interest in various fields, including fuel technology, materials science, and as a non-polar solvent in chemical synthesis.[1] Understanding these properties is crucial for its application and for the development of processes involving this compound. This guide provides a comprehensive overview of the key physical properties of this compound, supported by generalized experimental protocols for their determination.
Core Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are influenced by its molecular structure, specifically the branching which affects intermolecular forces.[2]
| Property | Value | Units |
| Molecular Weight | 142.28 | g/mol |
| Density | 0.732 | g/cm³ |
| Boiling Point | 160.7 - 160.81 | °C at 760 mmHg |
| Melting Point | -53.99 | °C |
| Refractive Index | 1.4115 | |
| Vapor Pressure | 3.07 | mmHg at 25°C |
| Flash Point | 83.5 | °C |
| Water Solubility | 86.93 | µg/L (temperature not stated) |
Note: The data presented is compiled from various chemical data sources.[3][4][5][6]
Experimental Protocols for Physical Property Determination
While specific experimental protocols for this compound are not publicly documented, the following are detailed, generalized methodologies for determining the key physical properties of liquid alkanes.
Determination of Boiling Point
The boiling point is a critical indicator of the volatility of a substance. For a liquid alkane like this compound, the Thiele tube method is a common and effective technique.[7][8]
Methodology: Thiele Tube Method
-
Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is gently and evenly heated with a Bunsen burner. This design promotes convection currents in the oil, ensuring uniform heating of the sample.
-
Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.
-
Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point. At this point, the vapor pressure of the sample equals the atmospheric pressure.
Determination of Density
The density of a liquid hydrocarbon can be determined using a digital density meter, which offers high precision and requires a small sample volume.[9]
Methodology: Digital Density Meter
-
Calibration: The instrument is first calibrated using a standard of known density, typically dry air and deionized water.
-
Sample Injection: A small volume (approximately 1-2 mL) of this compound is injected into the oscillating U-tube of the density meter.[9] Care should be taken to avoid the introduction of air bubbles.
-
Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample. This frequency change is then used to calculate the density of the liquid.
-
Temperature Control: The temperature of the sample cell is precisely controlled by the instrument, as density is temperature-dependent.[10] Measurements are typically taken at a standard temperature, such as 20°C or 25°C.
-
Data Recording: The density value is displayed digitally. Multiple readings should be taken to ensure accuracy and reproducibility.
Determination of Refractive Index
The refractive index is a measure of how much light bends, or refracts, when it enters a substance. It is a characteristic property that can be used for identification and purity assessment. An Abbé refractometer is commonly used for this purpose.[11][12]
Methodology: Abbé Refractometer
-
Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: A few drops of this compound are placed on the clean, dry surface of the lower prism of the refractometer.[11]
-
Measurement: The prisms are closed, and light is passed through the sample. The user looks through the eyepiece and adjusts the controls to bring the boundary line between the light and dark fields into sharp focus and at the center of the crosshairs.
-
Reading the Value: The refractive index is read directly from the instrument's scale.
-
Temperature Correction: The refractive index is temperature-dependent. The temperature of the prisms should be monitored, and if it deviates from the standard temperature (usually 20°C), a temperature correction should be applied.[11]
Purity Assessment by Gas Chromatography (GC)
Gas chromatography is a powerful analytical technique used to separate and analyze volatile compounds. For this compound, GC can be used to assess its purity by detecting the presence of any isomers or other impurities.
Methodology: Gas Chromatography
-
Instrument Setup: A gas chromatograph equipped with a flame ionization detector (FID) is used. A non-polar capillary column is suitable for separating alkane isomers.[13]
-
Sample Preparation: A dilute solution of this compound in a volatile solvent (e.g., hexane) is prepared.
-
Injection: A small volume of the prepared sample is injected into the heated injection port of the GC.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. The separation of components is based on their differential partitioning between the mobile gas phase and the stationary liquid phase in the column.
-
Detection: As the separated components elute from the column, they are detected by the FID.
-
Data Analysis: The output from the detector is a chromatogram, which shows peaks corresponding to each component. The retention time (the time it takes for a component to travel through the column) is used for identification, and the peak area is proportional to the concentration of the component. The purity of this compound can be determined by the relative area of its corresponding peak.
Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid alkane like this compound.
Caption: Workflow for Physical Property Determination of this compound.
Safety and Handling
This compound is a flammable liquid and vapor.[9][14][15] It may cause skin and eye irritation, and inhalation may lead to respiratory tract irritation or drowsiness and dizziness.[9][15][16][17] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.[16]
Conclusion
This technical guide provides a detailed overview of the essential physical properties of this compound. The summarized data and generalized experimental protocols offer a valuable resource for researchers, scientists, and professionals in drug development and other relevant industries. Accurate determination and understanding of these properties are fundamental to the safe and effective use of this compound in scientific and industrial applications.
References
- 1. vernier.com [vernier.com]
- 2. Petroleum lab experiment 01 - density and sp. gr. - by-syj | PDF [slideshare.net]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]
- 10. uoanbar.edu.iq [uoanbar.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. davjalandhar.com [davjalandhar.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pennwest.edu [pennwest.edu]
- 17. Gas Chromatography: Analysis of a Hydrocarbon Mixture [sites.pitt.edu]
Unveiling the Origins of 3,6-Dimethyloctane: A Technical Examination of Its Documented Sources
Despite extensive research into the chemical constituents of the natural world, a comprehensive review of scientific literature reveals no definitive evidence of 3,6-dimethyloctane as a naturally occurring compound in plants, insects, or animals. This branched-chain alkane, a structural isomer of decane, has not been identified as a component of essential oils, cuticular waxes, or pheromonal secretions. However, a closely related compound, 3,6-dimethyldecane, has been documented as a volatile organic compound (VOC) released from synthetic polymers, highlighting an anthropogenic origin for this class of molecules.
This technical guide provides a detailed overview of the current state of knowledge regarding the sources of this compound and related branched alkanes. It explores the contexts in which these compounds are found, details the analytical methodologies for their identification, and discusses the general biosynthesis of branched-chain hydrocarbons in natural systems, offering a framework for future research into the potential natural occurrence of this compound.
Anthropogenic Sources: The Link to Polyolefin Polymers
Recent studies have identified branched alkanes, including a near structural homolog of this compound, as volatile compounds released from polyolefin resins commonly used in food packaging materials. This finding points towards a synthetic origin for these molecules, likely as byproducts of polymerization or degradation processes.
| Compound | Source Material | Analytical Method | Reference |
| 3,6-Dimethyldecane | Polyolefin resin for food packaging | Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) | (Han et al., 2020) |
| 3,3-Dimethyloctane | Irradiated Polypropylene (PP) | Not specified | (Driffield et al., 2014) |
| 2,6-Dimethylnonane | Irradiated Polypropylene (PP) | Not specified | (Driffield et al., 2014) |
Table 1: Documented Anthropogenic Sources of this compound and Related Branched Alkanes. This table summarizes the reported occurrences of this compound's structural analogs as volatile compounds released from synthetic polymers.
The Natural World: A Realm of Branched Alkanes
While this compound itself remains elusive in nature, the broader class of branched alkanes is widespread. They are key components of the cuticular waxes of plants and the epicuticle of insects, where they play crucial roles in preventing water loss and in chemical communication.
Branched Alkanes in Plant Cuticular Waxes
The surfaces of terrestrial plants are covered by a waxy layer that serves as a protective barrier. This wax is a complex mixture of lipids, including long-chain alkanes with various branching patterns. These compounds contribute to the plant's defense against environmental stressors.
Branched Alkanes in Insect Epicuticle
Insects possess an outer layer called the epicuticle, which is rich in hydrocarbons. These cuticular hydrocarbons (CHCs) are vital for preventing desiccation and are also used as pheromones and kairomones for communication and species recognition. The composition of CHCs, including the presence and position of methyl branches, can be species-specific.
Experimental Protocols for the Analysis of Branched Alkanes
The identification and quantification of branched alkanes from both natural and synthetic sources rely on sophisticated analytical techniques, primarily gas chromatography coupled with mass spectrometry.
Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Collection
HS-SPME is a solvent-free extraction technique ideal for trapping volatile and semi-volatile organic compounds from a sample.
Protocol:
-
A sample (e.g., polymer pellets, plant material) is placed in a sealed vial.
-
The vial is heated to a specific temperature to encourage the release of volatile compounds into the headspace.
-
A fused-silica fiber coated with a stationary phase (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace.
-
Volatile analytes adsorb to the fiber coating.
-
The fiber is then retracted and inserted into the injection port of a gas chromatograph for thermal desorption and analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is the gold standard for separating and identifying individual components within a complex mixture of volatile compounds.
Protocol:
-
The thermally desorbed analytes from the SPME fiber are introduced into the GC column.
-
The GC oven temperature is programmed to ramp up, separating the compounds based on their boiling points and interactions with the column's stationary phase.
-
As each compound elutes from the column, it enters the mass spectrometer.
-
The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
The mass spectrum is then compared to spectral libraries (e.g., NIST) for identification.
-
Quantification can be achieved by comparing the peak area of the analyte to that of an internal or external standard.
Figure 1. A generalized experimental workflow for the identification of volatile branched alkanes.
Biosynthesis of Branched-Chain Hydrocarbons in Natural Systems
While a specific biosynthetic pathway for this compound is not known due to its apparent absence in nature, the general pathways for the formation of other branched alkanes in insects and plants have been elucidated. These pathways typically involve the elongation of fatty acid precursors with the incorporation of methyl groups from amino acid metabolism.
Figure 2. A simplified, conceptual pathway for the biosynthesis of branched-chain alkanes in insects.
Conclusion
An In-depth Technical Guide to the Stereoisomers of 3,6-Dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereoisomerism of 3,6-dimethyloctane, a saturated hydrocarbon with two chiral centers. It details the structural relationships between the stereoisomers and outlines theoretical and experimental approaches to their synthesis and separation.
Introduction to the Stereoisomerism of this compound
This compound (C10H22) is a branched-chain alkane featuring an eight-carbon backbone with methyl groups at the third and sixth positions.[1] The presence of two stereogenic centers at carbons 3 and 6 gives rise to a total of four possible stereoisomers (2^n, where n=2). These stereoisomers exist as two pairs of enantiomers.
The four stereoisomers are:
-
(3R,6R)-3,6-dimethyloctane
-
(3S,6S)-3,6-dimethyloctane
-
(3R,6S)-3,6-dimethyloctane (a meso compound)
-
(3S,6R)-3,6-dimethyloctane (identical to the meso compound)
The (3R,6R) and (3S,6S) isomers are enantiomers, meaning they are non-superimposable mirror images of each other.[1] The (3R,6S) and (3S,6R) forms are also a pair of enantiomers. Diastereomeric relationships exist between any enantiomeric pair and the other pair. For instance, (3R,6R)-3,6-dimethyloctane is a diastereomer of (3R,6S)-3,6-dimethyloctane.[1]
Physicochemical Properties
While enantiomers share identical physical properties such as boiling point, melting point, and density in an achiral environment, diastereomers have distinct physical properties. The separation of diastereomers is therefore often more straightforward than the resolution of enantiomers. Specific optical rotation is a key property that distinguishes enantiomers, with each enantiomer of a pair rotating plane-polarized light to an equal but opposite degree.
Table 1: Physicochemical Properties of this compound Stereoisomers
| Property | (3R,6R) | (3S,6S) | (3R,6S) / (3S,6R) (meso) | Racemic Mixture |
| Molecular Formula | C10H22 | C10H22 | C10H22 | C10H22 |
| Molecular Weight ( g/mol ) | 142.28 | 142.28 | 142.28 | 142.28 |
| Boiling Point (°C) | Data not available | Data not available | Data not available | 160.7[2] |
| Density (g/cm³) | Data not available | Data not available | Data not available | 0.732[2] |
| Refractive Index | Data not available | Data not available | Data not available | 1.4115[2] |
| Specific Optical Rotation ([α]D) | Predicted (+) | Predicted (-) | 0 | 0 |
Experimental Protocols: Synthesis and Separation
The stereoselective synthesis of alkanes like this compound is a challenging task due to their lack of functional groups. However, several strategies can be employed, often involving the synthesis of a chiral precursor that is subsequently converted to the alkane.
Stereoselective Synthesis
3.1.1. Chiral Pool Synthesis
This approach utilizes readily available chiral starting materials from nature. For the synthesis of this compound stereoisomers, a conceivable strategy would involve starting from a chiral building block that already contains one of the desired stereocenters.
Conceptual Workflow for Chiral Pool Synthesis:
3.1.2. Asymmetric Hydrogenation
Asymmetric hydrogenation of a prochiral alkene precursor is a powerful method for establishing stereocenters.[3] For this compound, a suitable precursor would be a di-substituted octane with double bonds at or near the 3 and 6 positions.
Protocol for Asymmetric Hydrogenation (General):
-
Catalyst Preparation: A chiral phosphine ligand, such as a derivative of BINAP, is complexed with a transition metal precursor (e.g., rhodium or ruthenium) in an appropriate solvent under an inert atmosphere.
-
Reaction Setup: The prochiral alkene substrate is dissolved in a suitable solvent (e.g., methanol, ethanol) in a high-pressure reactor.
-
Hydrogenation: The prepared catalyst solution is added to the reactor. The vessel is then purged and pressurized with hydrogen gas to a specified pressure.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature and pressure for a predetermined time, with progress monitored by techniques such as GC or TLC.
-
Work-up and Purification: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to isolate the desired chiral alkane.
3.1.3. Use of Chiral Auxiliaries
A chiral auxiliary can be temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.
Conceptual Workflow Using a Chiral Auxiliary:
Separation of Stereoisomers
3.2.1. Separation of Diastereomers
Diastereomers have different physical properties and can often be separated by standard chromatographic techniques such as flash column chromatography or preparative HPLC.
Protocol for Diastereomer Separation by Preparative HPLC (General):
-
Column Selection: A suitable stationary phase is chosen. For nonpolar compounds like alkanes, a normal-phase column (e.g., silica gel) or a reverse-phase column (e.g., C18) can be effective.
-
Mobile Phase Optimization: A mobile phase system is developed to achieve baseline separation of the diastereomers. This typically involves a mixture of a nonpolar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or isopropanol) for normal-phase chromatography.
-
Sample Preparation: The mixture of diastereomers is dissolved in a minimal amount of the mobile phase.
-
Chromatographic Separation: The sample is injected onto the preparative HPLC system, and the eluent is monitored by a suitable detector (e.g., refractive index detector for alkanes).
-
Fraction Collection: Fractions corresponding to each separated diastereomer are collected.
-
Solvent Removal: The solvent is removed from the collected fractions to yield the purified diastereomers.
3.2.2. Resolution of Enantiomers
The separation of enantiomers, a process known as resolution, requires a chiral environment. This can be achieved through chiral chromatography or by converting the enantiomers into a mixture of diastereomers.
Protocol for Enantiomeric Resolution by Chiral HPLC (General):
-
Chiral Stationary Phase (CSP) Selection: A column with a chiral stationary phase is selected. Polysaccharide-based CSPs are commonly used for a wide range of compounds.
-
Mobile Phase Selection: The mobile phase, typically a mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), is optimized to achieve enantiomeric separation.
-
Analysis: The racemic mixture is injected onto the chiral HPLC system, and the separation is monitored.
-
Preparative Separation: Once analytical separation is achieved, the method can be scaled up to a preparative scale to isolate the individual enantiomers.
Conclusion
The stereoisomers of this compound provide an excellent case study in the principles of stereochemistry. While the synthesis and separation of these non-functionalized alkanes present significant challenges, modern techniques in asymmetric synthesis and chiral chromatography offer viable pathways to obtaining the individual stereoisomers. Further research to determine the specific physical and biological properties of each stereoisomer could be of significant interest, particularly in the fields of materials science and drug development where molecular shape and chirality play a critical role.
References
3,6-Dimethyloctane: An Examination of its Role as a Putative Insect Pheromone
A comprehensive review of existing scientific literature reveals a notable absence of evidence to support the classification of 3,6-dimethyloctane as an insect pheromone. Despite extensive searches of chemical databases and scientific publications, no primary research articles, review papers, or empirical data were identified that describe or even suggest a role for this specific branched alkane in the chemical communication of any insect species.
This technical guide was intended to provide an in-depth analysis of this compound's function as an insect pheromone, complete with quantitative data, experimental protocols, and visualizations of relevant biological pathways. However, the foundational premise of this topic—that this compound is indeed an insect pheromone—is not substantiated by the available scientific record.
While the broader class of dimethylalkanes does include compounds that are recognized as insect pheromones, this activity is highly specific to the particular structure of the molecule, including the positions of the methyl branches and the overall chain length. For instance, compounds such as 5,9-dimethylheptadecane and 5,9-dimethylpentadecane have been identified as sex pheromones in certain species of leaf miner moths. These examples highlight the structural specificity required for a compound to elicit a behavioral or physiological response in insects.
The lack of information on this compound as an insect pheromone prevents the creation of the requested in-depth guide. There is no quantitative data to present in tables, no experimental protocols to detail, and no known signaling pathways to illustrate.
It is conceivable that the pheromonal activity of this compound has not yet been investigated or that it plays a highly specialized role in a yet-to-be-studied insect species. However, based on the current body of scientific knowledge, any discussion of its function as an insect pheromone would be purely speculative.
Therefore, this document serves to report the "negative result" of a thorough literature review. For researchers, scientists, and drug development professionals, this indicates a potential gap in knowledge, but more likely suggests that this compound is not a biologically active pheromone in the insects studied to date. Future research into the chemical ecology of unexamined insect species could potentially uncover a role for this compound, but at present, no such role is documented.
The Biosynthesis of 3,6-Dimethyloctane: A Putative Pathway in Insect Cuticular Hydrocarbon Production
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: October 31, 2025
Abstract
3,6-Dimethyloctane is a branched-chain alkane that, while chemically defined, lacks a specifically documented natural biosynthetic pathway. Its structural characteristics are consistent with its potential classification as an insect cuticular hydrocarbon (CHC). These compounds are critical for insects, serving as a protective barrier against desiccation and as semiochemicals for communication. This technical guide outlines the putative biosynthetic pathway for this compound, constructed from the well-established general mechanism for the formation of internally methyl-branched alkanes in insects. The proposed pathway begins with precursors from primary metabolism and proceeds through fatty acid synthesis with selective incorporation of methylmalonyl-CoA, followed by enzymatic reduction and final oxidative decarbonylation. This document provides detailed descriptions of each enzymatic step, quantitative data on analogous enzyme kinetics, comprehensive experimental protocols for hydrocarbon analysis, and a visual representation of the proposed metabolic route.
Introduction
While a dedicated biosynthetic pathway for this compound has not been specifically elucidated in the scientific literature, its structure strongly suggests a biological origin within the complex mixtures of cuticular hydrocarbons (CHCs) produced by insects.[1][2] CHCs are a diverse class of lipids, primarily composed of straight-chain alkanes, alkenes, and methyl-branched alkanes, that form a waxy layer on the insect's cuticle.[1][2] This guide proposes a biosynthetic pathway for this compound by analogy to the known, conserved mechanisms of internally branched CHC synthesis in insects.[3] This process originates from the fatty acid synthesis (FAS) machinery and involves a specialized set of enzymes to introduce methyl branches and produce the final hydrocarbon.[1][2][4]
A Putative Biosynthetic Pathway for this compound
The biosynthesis of a dimethylated C10 alkane like this compound is a multi-step enzymatic process primarily occurring in specialized cells called oenocytes.[5] The pathway can be divided into four major stages: Precursor Supply, Branched-Chain Acyl-CoA Synthesis, Reduction to Aldehyde, and Oxidative Decarbonylation.
Stage 1: Precursor Supply The fundamental building blocks for hydrocarbon synthesis are derived from primary metabolism. Acetyl-CoA serves as the primer for the growing fatty acid chain, while malonyl-CoA is the two-carbon extender unit. The critical precursor for creating methyl branches is methylmalonyl-CoA, which is typically derived from the metabolism of amino acids such as valine, isoleucine, and threonine, or from propionyl-CoA.[6]
Stage 2: Branched-Chain Acyl-CoA Synthesis This stage is catalyzed by a microsomal Fatty Acid Synthase (FAS) complex.[3] The synthesis of the 3,6-dimethyloctanoyl-CoA precursor would proceed as follows:
-
Initiation: An acetyl-CoA primer (2 carbons) initiates the process.
-
First Branching: A methylmalonyl-CoA unit is incorporated, adding a three-carbon unit (which becomes a two-carbon extension plus a methyl branch). The growing chain is now a 4-methyl-5-keto-acyl intermediate.
-
Elongation: A standard malonyl-CoA unit is added, extending the chain by two carbons.
-
Second Branching: Another methylmalonyl-CoA is incorporated.
-
Final Elongation: The chain is further elongated with malonyl-CoA units until the C10 backbone is complete. Each cycle of elongation involves ketoreduction, dehydration, and enoyl-reduction, with the stereochemistry of the methyl branch being determined by the enoyl-ACP reductase domain of the FAS complex.[3]
Stage 3: Reduction to a Very-Long-Chain Aldehyde The resulting 3,6-dimethyloctanoyl-CoA is then activated and reduced to its corresponding aldehyde, 3,6-dimethyloctanal. This reduction is carried out by an acyl-CoA reductase.
Stage 4: Oxidative Decarbonylation to Alkane The final and rate-limiting step is the conversion of the long-chain aldehyde to the hydrocarbon. This is catalyzed by a highly conserved, insect-specific P450 enzyme from the CYP4G family.[7][8] This enzyme performs an oxidative decarbonylation, removing the carbonyl carbon to produce the final this compound (a C10 alkane from a C11 aldehyde precursor, assuming the pathway builds a C11 acyl chain to yield a C10 alkane after decarbonylation) and releasing carbon dioxide.[7]
Visualization of the Putative Pathway
The following diagram illustrates the proposed logical flow for the biosynthesis of this compound.
Caption: Putative biosynthetic pathway for this compound in insects.
Quantitative Data
Direct kinetic data for the enzymes specifically involved in this compound synthesis is unavailable. However, studies on a representative metazoan fatty acid synthase (mFAS) provide valuable insights into the efficiency of incorporating methylmalonyl-CoA for branched-chain fatty acid (BCFA) synthesis compared to malonyl-CoA for straight-chain fatty acid (StCFA) synthesis.
| Enzyme / Domain | Substrate | Parameter | Value | Reference |
| Metazoan FAS (mFAS) | Acetyl-CoA | Apparent Km | 1.8 ± 0.3 µM | [6] |
| Metazoan FAS (mFAS) | Methylmalonyl-CoA | Apparent Km | 5.3 ± 0.3 µM | [6] |
| Metazoan FAS (mFAS) | Methylmalonyl-CoA | Apparent kcat | 0.05 ± 0.001 s-1 | [6] |
| Ketoacyl Synthase (KS) Domain | Decanoyl-ACP + Methylmalonyl-ACP | Apparent Km | 1.9 ± 0.2 µM | [6] |
| Ketoacyl Synthase (KS) Domain | Decanoyl-ACP + Methylmalonyl-ACP | Apparent kcat | 0.007 ± 0.0001 s-1 | [6] |
| Note: The turnover rate (kcat) for BCFA synthesis is approximately 170 times lower than that for StCFA synthesis, indicating that the incorporation of methyl branches is a kinetically less favorable process.[6] |
Experimental Protocols
The identification and analysis of this compound as part of an insect's CHC profile would involve extraction, separation, and characterization.
Protocol 1: Extraction of Cuticular Hydrocarbons
This protocol is adapted from methods used for the analysis of CHCs from insect puparia and adults.[2][9]
-
Sample Collection: Place a single adult insect or a small number of puparia (e.g., 2-3) into a 2 mL glass gas chromatography (GC) vial.[2][9]
-
Solvent Extraction: Submerge the sample in 350-500 µL of a non-polar solvent such as n-hexane.[2][9]
-
Incubation: Allow the sample to extract for 10-15 minutes at room temperature.[9]
-
Extract Collection: Carefully transfer the hexane extract into a clean GC vial, leaving the insect material behind.
-
Concentration: Evaporate the solvent completely under a gentle stream of nitrogen or in a fume hood.[2][9] Store the dried extract at 4°C until analysis.[9]
-
Reconstitution: Immediately prior to analysis, reconstitute the dried extract in a small, precise volume (e.g., 30 µL) of fresh hexane.[9]
Protocol 2: Separation of Branched Alkanes
To isolate branched alkanes from a complex CHC mixture, molecular sieves can be used. This protocol is based on the method described by Millar et al. (2015).[10]
-
Initial Fractionation: First, separate the total lipid extract into broad chemical classes (alkanes, alkenes, etc.) using silica gel chromatography. Elute the alkane fraction with n-hexane.[10]
-
Sieve Preparation: Activate 5Å molecular sieves by heating to ensure they are free of water.
-
Adsorption of n-Alkanes: Reconstitute the dried alkane fraction in isooctane. Add activated 5Å molecular sieves (approx. 100 mg of sieves per 1 mg of alkane sample).[10]
-
Incubation: Seal the vial under an inert atmosphere (e.g., argon) and stir the slurry overnight. The pores of the 5Å sieves will selectively adsorb the linear n-alkanes.[10]
-
Isolation of Branched Fraction: Centrifuge the slurry to pellet the molecular sieves. Carefully collect the supernatant, which now contains the enriched fraction of methyl-branched and other non-linear alkanes.[10]
-
Rinse and Pool: Rinse the pelleted sieves with fresh isooctane, centrifuge again, and combine the supernatants to maximize recovery.[10] Concentrate the pooled supernatant for analysis.
Protocol 3: GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is the definitive method for identifying and quantifying specific hydrocarbons.[9][11]
-
Injection: Inject 1-2 µL of the reconstituted hydrocarbon extract into the GC.
-
Gas Chromatography: Use a non-polar capillary column (e.g., Restek Rxi-1MS, 30 m x 0.25 mm ID).[9]
-
Injector Temperature: 250°C[9]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[9]
-
Oven Program: An example program is: hold at 50°C for 2 min, ramp to 200°C at 25°C/min, ramp to 260°C at 3°C/min, then ramp to 320°C at 20°C/min and hold for 2 min.[9] (This program should be optimized for C10 compounds).
-
-
Mass Spectrometry: Operate the mass spectrometer in electron impact (EI) mode. The resulting fragmentation patterns are used to determine the structure, including the positions of methyl branches. Comparison of mass spectra and retention times to an authentic standard of this compound would provide definitive identification.
Conclusion
The biosynthesis of this compound, while not directly studied, can be confidently inferred from the general, highly conserved pathway of methyl-branched cuticular hydrocarbon synthesis in insects. This putative pathway relies on the integration of primary metabolism with a specialized fatty acid synthesis and modification system, culminating in the production of the final alkane by a CYP4G P450 enzyme. The provided kinetic data, though from a general model, highlights the lower efficiency of incorporating methyl branches, which may explain why such compounds are often found in smaller quantities than their straight-chain counterparts. The detailed protocols offer a clear framework for researchers to extract, isolate, and identify this compound and related compounds from biological sources, paving the way for future studies to confirm this putative pathway and explore its regulation and biological significance.
References
- 1. Origin and evolution of the CYP4G subfamily in insects, cytochrome P450 enzymes involved in cuticular hydrocarbon synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances and Current Status in the Use of Cuticular Hydrocarbons for Forensic Entomology Applications [mdpi.com]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. The Key Role of Fatty Acid Synthase in Lipid Metabolism and Metamorphic Development in a Destructive Insect Pest, Spodoptera litura (Lepidoptera: Noctuidae) [mdpi.com]
- 5. Insights into unique features of Drosophila CYP4G enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Cuticular hydrocarbons for the identification and geographic assignment of empty puparia of forensically important flies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
Enantioselective Synthesis of (3S,6S)-Dimethyloctane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust methodology for the enantioselective synthesis of (3S,6S)-dimethyloctane, a chiral branched alkane of interest in pheromone research and as a chiral building block in drug development. The synthesis leverages a chiral pool starting material, (S)-citronellal, to establish the initial stereocenter, followed by a series of stereocontrolled reactions to construct the final molecule with high enantiopurity.
Introduction
(3S,6S)-Dimethyloctane is a stereoisomer of dimethyloctane, a component of various insect pheromones. The precise stereochemistry of these molecules is often crucial for their biological activity, necessitating synthetic routes that afford high enantiomeric and diastereomeric purity. This guide outlines a synthetic strategy that begins with the readily available chiral precursor, (S)-citronellal, to ensure the correct configuration at one of the two stereocenters. Subsequent steps are designed to introduce the second stereocenter with the desired 'S' configuration and complete the carbon skeleton, culminating in the final saturated alkane.
Synthetic Strategy Overview
The overall synthetic approach can be visualized as a multi-step process starting from the chiral pool. The key steps involve:
-
Protection and Reduction: Conversion of (S)-citronellal to a suitable protected alcohol to facilitate subsequent reactions.
-
Chain Extension and Stereocenter Introduction: A stereoselective reaction to introduce the second chiral center at the C3 position.
-
Functional Group Manipulation and Deprotection: Modification of functional groups to prepare for the final reduction.
-
Final Reduction: Removal of all functional groups to yield the target alkane, (3S,6S)-dimethyloctane.
Experimental Protocols
A plausible and efficient synthetic route is detailed below, based on established stereoselective transformations.
Step 1: Synthesis of (S)-3,7-Dimethyloct-6-en-1-ol ((S)-Citronellol)
(S)-Citronellal serves as the starting material, directly providing the (S)-configuration at the future C6 position of the target molecule. A standard reduction of the aldehyde functionality yields (S)-citronellol.
Protocol:
-
To a solution of (S)-citronellal (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford (S)-citronellol.
| Reactant | MW | Equivalents | Amount |
| (S)-Citronellal | 154.25 | 1.0 | (user defined) |
| Sodium Borohydride | 37.83 | 1.1 | (calculated) |
| Methanol | 32.04 | - | (solvent) |
| Product | Yield | Enantiomeric Excess (ee) |
| (S)-Citronellol | >95% | >98% |
Step 2: Protection of the Hydroxyl Group
To prevent interference in subsequent steps, the primary alcohol of (S)-citronellol is protected, for example, as a silyl ether.
Protocol:
-
To a solution of (S)-citronellol (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the TBDMS-protected citronellol.
| Reactant | MW | Equivalents | Amount |
| (S)-Citronellol | 156.27 | 1.0 | (user defined) |
| TBDMSCl | 150.72 | 1.2 | (calculated) |
| Imidazole | 68.08 | 2.5 | (calculated) |
| Dichloromethane | 84.93 | - | (solvent) |
| Product | Yield |
| TBDMS-protected (S)-citronellol | >98% |
Step 3: Oxidative Cleavage and Aldehyde Formation
The double bond in the protected citronellol is cleaved to generate an aldehyde, which will be the precursor for the C3 stereocenter.
Protocol:
-
Dissolve the TBDMS-protected (S)-citronellol (1.0 eq) in a 1:1 mixture of DCM and methanol at -78 °C.
-
Bubble ozone (O₃) through the solution until a persistent blue color is observed.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add dimethyl sulfide (DMS, 5.0 eq) and allow the reaction to warm to room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting aldehyde by flash column chromatography.
Step 4: Asymmetric Alkylation to Introduce the C3 Stereocenter
This is a critical step where the second stereocenter is introduced. A well-established method is the use of a chiral auxiliary, such as a SAMP/RAMP-hydrazone, followed by alkylation.
Protocol (using SAMP hydrazone):
-
React the aldehyde from Step 3 with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) to form the corresponding hydrazone.
-
Deprotonate the hydrazone with a strong base like lithium diisopropylamide (LDA) at -78 °C.
-
Add methyl iodide (MeI) as the electrophile to introduce the methyl group at the α-position to the former aldehyde. The chiral auxiliary directs the methylation to afford the desired (S) configuration at the new stereocenter.
-
Hydrolyze the resulting hydrazone under mild acidic conditions (e.g., oxalic acid) or via ozonolysis to release the corresponding ketone.
| Reagent | Purpose |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Chiral Auxiliary |
| Lithium Diisopropylamide (LDA) | Base for Deprotonation |
| Methyl Iodide (MeI) | Alkylating Agent |
| Intermediate | Diastereomeric Excess (de) |
| Alkylated SAMP-hydrazone | >95% |
Step 5: Reduction of the Ketone and Deprotection
The ketone is reduced to a secondary alcohol, and the silyl protecting group is removed.
Protocol:
-
Reduce the ketone from Step 4 using a reducing agent like sodium borohydride.
-
Remove the TBDMS protecting group using a fluoride source such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Step 6: Final Deoxygenation to (3S,6S)-Dimethyloctane
The diol obtained in the previous step is converted to the final saturated alkane. This can be achieved through a two-step procedure involving the formation of a bis-dithiocarbonate followed by radical reduction (Barton-McCombie deoxygenation).
Protocol:
-
Convert the diol to a bis-xanthate by reacting it with sodium hydride (NaH), carbon disulfide (CS₂), and methyl iodide.
-
Treat the bis-xanthate with a radical initiator like azobisisobutyronitrile (AIBN) and a hydrogen source such as tributyltin hydride (Bu₃SnH) in a suitable solvent like toluene under reflux.
-
Purify the final product, (3S,6S)-dimethyloctane, by distillation or chromatography.
| Reaction | Key Reagents |
| Xanthate Formation | NaH, CS₂, MeI |
| Radical Deoxygenation | Bu₃SnH, AIBN |
| Product | Overall Yield (from (S)-Citronellol) | Enantiomeric Purity |
| (3S,6S)-Dimethyloctane | (Typically 20-30% over 6 steps) | >98% ee |
Data Summary
The following table summarizes the expected quantitative data for the key stereoselective step and the final product.
| Step | Reaction | Key Reagents/Catalyst | Yield (%) | Stereoselectivity (ee/de) |
| 4 | Asymmetric Alkylation | SAMP Chiral Auxiliary | 70-85 (for alkylation) | >95% de |
| Final | Overall Synthesis | - | 20-30 | >98% ee |
Logical Relationships in Stereocontrol
The stereochemical outcome of the synthesis is dictated by two key factors: the choice of the starting material and the asymmetric induction in the alkylation step.
Conclusion
This technical guide provides a comprehensive and detailed pathway for the enantioselective synthesis of (3S,6S)-dimethyloctane. By starting with a readily available chiral precursor and employing a reliable method for the introduction of the second stereocenter, this strategy offers a practical approach for obtaining the target molecule in high enantiomeric purity. The provided protocols and data serve as a valuable resource for researchers in pheromone synthesis, medicinal chemistry, and other fields requiring access to enantiopure branched alkanes. Further optimization of individual steps may lead to an even more efficient overall synthesis.
The Enigmatic Molecule: A Technical Guide to Investigating the Role of 3,6-Dimethyloctane in Chemical Ecology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Dimethyloctane, a branched-chain alkane with the molecular formula C₁₀H₂₂, presents a compelling yet largely unexplored subject within the field of chemical ecology. While its presence has been noted in various natural contexts, a definitive role as a semiochemical—a chemical substance that carries a message—remains to be elucidated. This technical guide synthesizes current knowledge on related compounds and outlines a comprehensive experimental framework for investigating the potential functions of this compound as a pheromone or other signaling molecule. By detailing advanced analytical techniques, behavioral assay paradigms, and synthetic chemistry approaches, this document serves as a roadmap for researchers seeking to unravel the ecological significance of this and other novel volatile organic compounds.
Introduction to this compound and Chemical Ecology
Chemical ecology is the study of the chemical interactions between living organisms. These interactions are mediated by semiochemicals, which are broadly classified into pheromones (intraspecific communication) and allelochemicals (interspecific communication). Branched-chain alkanes, such as this compound, are common components of the cuticular hydrocarbon profiles of insects and the scent marks of mammals, often playing crucial roles in recognition, mating, and territorial marking.
This compound is a structural isomer of decane.[1] Its structure features two chiral centers at the 3 and 6 positions, giving rise to four possible stereoisomers: (3S,6S), (3R,6R), (3S,6R), and (3R,6S).[1][2] The specific stereochemistry of a semiochemical is often critical for its biological activity, as receptor systems are typically highly specific.[1][3][4] While the biological role of many dimethylalkanes has been established, the specific function of this compound is not yet well-documented in scientific literature.
Hypothetical Roles of this compound in Chemical Ecology
Based on the known functions of structurally similar molecules, we can hypothesize several potential roles for this compound in chemical communication.
Insect Pheromone Component
Many insects utilize branched alkanes as components of their sex, aggregation, or trail pheromones. For instance, various dimethylalkanes have been identified as sex pheromone components in species of Lepidoptera.[3][5] The post-pharyngeal glands of ants, which are involved in chemical communication, are known to contain a variety of hydrocarbons.[6][7][8][9]
Hypothetical Function: this compound could act as a synergistic component in a multi-component pheromone blend, enhancing the signal of the major components. Its specific stereoisomeric ratio could be crucial for species-specific recognition, preventing interspecific mating.
Mammalian Semiochemical
Mammalian scent marks are complex mixtures of volatile and non-volatile compounds that convey information about sex, social status, and reproductive state.[10][11][12] These secretions often contain a wide array of hydrocarbons. For example, chemical analyses of primate scent glands have revealed a diversity of volatile compounds, although this compound has not been specifically identified.[13][14]
Hypothetical Function: this compound could contribute to the "odor profile" of an individual mammal, acting as a component of a "signature mixture" that allows for individual or group recognition.
Experimental Protocols for Investigating the Role of this compound
To determine the ecological role of this compound, a multi-faceted approach combining analytical chemistry, electrophysiology, and behavioral biology is required.
Chemical Analysis: Identification and Quantification
The first step is to identify and quantify this compound in natural samples (e.g., insect glands, mammalian secretions).
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Collection: Collect samples from the species of interest. For insects, this may involve dissecting specific glands (e.g., pheromone glands, post-pharyngeal glands). For mammals, scent secretions can be collected from scent-marking posts or directly from the animal using sterile swabs.
-
Extraction: Extract the collected material with a non-polar solvent such as hexane or dichloromethane.
-
GC-MS Analysis:
-
Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating hydrocarbons.
-
Temperature Program: A programmed temperature ramp (e.g., 50°C for 2 min, then ramp at 10°C/min to 300°C) allows for the separation of compounds with different boiling points.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. The resulting mass spectrum of this compound will show characteristic fragmentation patterns that can be compared to a library database for identification.[15]
-
-
Quantification: Quantify the amount of this compound using an internal standard and creating a calibration curve with synthetic standards of known concentration.
Table 1: Hypothetical GC-MS Data for this compound in an Insect Gland Extract
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Putative Identification |
| Peak 1 | 12.54 | 43, 57, 71, 85 | This compound |
| Peak 2 | 13.21 | 41, 55, 69, 83 | (Z)-9-Tricosene |
| Peak 3 | 14.05 | 57, 71, 85, 99 | n-Pentacosane |
Electrophysiology: Assessing Sensory Perception
To determine if an organism can detect this compound, electrophysiological techniques are employed.
Protocol: Gas Chromatography-Electroantennographic Detection (GC-EAD)
-
Preparation: An antenna is carefully excised from the insect and mounted between two electrodes.
-
GC Separation: The extracted sample is injected into a gas chromatograph. The column effluent is split, with one part going to the GC's flame ionization detector (FID) and the other passing over the prepared antenna.
-
EAD Recording: The electrical response of the antenna to the eluted compounds is recorded. A significant depolarization in the antenna's electrical potential that is time-correlated with a peak on the FID chromatogram indicates that the compound is detected by the insect's olfactory receptor neurons.
-
Data Analysis: Specialized software is used to align the FID and EAD signals and identify active compounds.
Diagram 1: Experimental Workflow for GC-EAD Analysis
References
- 1. This compound | 15869-94-0 | Benchchem [benchchem.com]
- 2. (3S,6S)-3,6-dimethyloctane | C10H22 | CID 12807198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Behavioral activity of optical isomers of 5,9-dimethylheptadecane, the sex pheromone ofLeucoptera scitella L. (Lepidoptera: Lyonetidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The postpharyngeal glands and the cuticle of Formicidae contain the same characteristic hydrocarbons | Semantic Scholar [semanticscholar.org]
- 8. The Postpharyngeal Gland: Specialized Organ for Lipid Nutrition in Leaf-Cutting Ants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Chemical composition of scent-gland secretions in an old world monkey (Mandrillus sphinx): influence of sex, male status, and individual identity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical Methods for Chemical and Sensory Characterization of Scent-Markings in Large Wild Mammals: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Scent Enriched Primate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciencedaily.com [sciencedaily.com]
- 15. Octane, 3,6-dimethyl- [webbook.nist.gov]
An In-Depth Toxicological Assessment of 3,6-Dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available toxicological data for 3,6-dimethyloctane. It is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment.
Executive Summary
This compound is a branched-chain aliphatic hydrocarbon. While specific quantitative toxicological data for this particular isomer is limited in publicly accessible literature, a qualitative toxicological profile can be constructed based on data from safety data sheets and by applying read-across principles from structurally similar compounds, such as other octane isomers and C8-C18 branched alkanes.
The primary hazards associated with this compound are flammability, skin and eye irritation, respiratory tract irritation, and potential for neurotoxicity, specifically central nervous system depression at high concentrations. There is currently no available data to classify this compound with respect to acute systemic toxicity (e.g., LD50 values), chronic toxicity, carcinogenicity, genotoxicity, or reproductive toxicity. Therefore, a cautious approach is warranted when handling this substance.
This guide summarizes the available hazard information, presents toxicological data for analogous compounds to provide a likely toxicological profile, details relevant experimental protocols, and provides visualizations of key toxicological pathways and assessment workflows.
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS), this compound is classified as follows:
-
Physical Hazards: Flammable liquid and vapor.
-
Health Hazards:
-
Skin corrosion/irritation
-
Serious eye damage/eye irritation
-
Specific target organ toxicity – single exposure (Respiratory tract irritation)
-
Specific target organ toxicity – single exposure (May cause drowsiness or dizziness)
-
Aspiration hazard
-
Toxicological Data (Read-Across Approach)
Due to the absence of specific toxicological studies on this compound, data from n-octane and a representative assessment of C8-C18 branched and linear alkanes are presented below as a read-across approach. This approach assumes that structurally similar substances will have reasonably similar toxicological properties.
Table 1: Acute Toxicity Data for Analogous Substances
| Substance/Group | Test | Species | Route | Value | Reference |
| Alkanes, C8–18-branched and linear | LD50 | Rat | Oral | > 2000 mg/kg bw | [1] |
| Alkanes, C8–18-branched and linear | LD50 | Rat/Rabbit | Dermal | > 2000 mg/kg bw | [1] |
| n-Nonane (C9) | LC50 | Mouse | Inhalation | 4467 ppm (8 hours) | [1] |
Table 2: Irritation and Sensitization Data for Analogous Substances
| Substance/Group | Test | Species | Result | Reference |
| Alkanes, C8–18-branched and linear | Skin Irritation (OECD 404) | Rabbit | Slightly irritating | [1] |
| Alkanes, C8–18-branched and linear | Eye Irritation (OECD 405) | Rabbit | Slightly irritating | [1] |
| Alkanes, C8–18-branched and linear | Skin Sensitization (LLNA, OECD 429) | Mouse | Not a sensitizer | [1] |
Table 3: Repeated Dose and Genotoxicity Data for Analogous Substances
| Substance/Group | Test | Species | Route | NOAEL/Result | Reference |
| Alkanes, C8–18-branched and linear | Repeated Dose Toxicity (Oral) | Rat | Oral | 1000 mg/kg bw/day | [1] |
| Alkanes, C8–18-branched and linear | Genotoxicity | Not specified | In vitro | Not considered to be genotoxic | [1] |
| Alkanes, C8–18-branched and linear | Reproductive/Developmental Toxicity | Rat | Oral | Not likely to cause adverse effects | [1] |
Potential Mechanisms of Toxicity
Skin Irritation
Aliphatic hydrocarbons, including branched alkanes, are known to cause skin irritation primarily through a defatting action. Their lipophilic nature allows them to disrupt the lipid matrix of the stratum corneum, the outermost layer of the skin. This can lead to increased transepidermal water loss (TEWL) and enhanced permeability to the substance itself and other potential irritants.[2]
References
Methodological & Application
Application Note: Gas Chromatography Analysis of 3,6-Dimethyloctane
Abstract
This application note provides a detailed protocol for the qualitative and quantitative analysis of 3,6-dimethyloctane using gas chromatography with flame ionization detection (GC-FID). The described method is suitable for researchers, scientists, and drug development professionals requiring accurate determination of this branched alkane in various sample matrices. This document outlines sample preparation, GC-FID parameters, and data analysis procedures, including the use of an external standard calibration for quantification.
Introduction
This compound is a branched-chain alkane and one of the 75 structural isomers of decane.[1] Its specific branching pattern distinguishes it from other decane isomers, and its analysis is relevant in fields such as petroleum and fuel analysis, as well as in the synthesis of fine chemicals. Gas chromatography (GC) is the premier analytical technique for the separation and analysis of volatile and semi-volatile compounds like this compound.[1] When coupled with a Flame Ionization Detector (FID), GC provides high sensitivity and a wide linear range for the quantitative analysis of hydrocarbons. The purity of this compound is often confirmed by comparing its retention time with a known standard using GC-MS or GC-FID.[1]
This application note details a robust GC-FID method for the analysis of this compound, providing a comprehensive workflow from sample preparation to data interpretation.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. For liquid samples where this compound is a component, a direct injection following dilution with a suitable solvent is often sufficient.
Protocol for Liquid Samples:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dilute the sample with a volatile solvent such as hexane or pentane to a concentration within the calibrated range of the instrument.
-
Vortex the sample to ensure homogeneity.
-
Transfer an aliquot of the diluted sample into a 2 mL GC vial for analysis.
GC-FID Instrumentation and Conditions
The following parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrument and analytical goals.
Table 1: GC-FID Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A GC System or equivalent |
| Injector | Split/Splitless Inlet |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Column | Agilent J&W DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column |
| Oven Temperature Program | |
| Initial Temperature | 50 °C |
| Initial Hold Time | 2 minutes |
| Ramp Rate | 10 °C/min |
| Final Temperature | 250 °C |
| Final Hold Time | 5 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Helium) | 25 mL/min |
Calibration Standard Preparation
For quantitative analysis, an external standard calibration curve should be prepared using a certified reference standard of this compound.
Protocol for Calibration Standards:
-
Prepare a stock solution of this compound in hexane at a concentration of 1000 µg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Transfer each calibration standard to a separate 2 mL GC vial.
-
Analyze each standard in triplicate to establish the calibration curve.
Data Presentation
Quantitative Analysis
The concentration of this compound in a sample is determined by comparing the peak area of the analyte to a calibration curve generated from the analysis of standards with known concentrations. The peak area is proportional to the amount of the compound injected.[2]
Table 2: Example Calibration Data for a C10 Alkane
| Concentration (µg/mL) | Peak Area (Arbitrary Units) - Replicate 1 | Peak Area (Arbitrary Units) - Replicate 2 | Peak Area (Arbitrary Units) - Replicate 3 | Average Peak Area |
| 1.0 | 12,540 | 12,680 | 12,490 | 12,570 |
| 5.0 | 63,210 | 62,980 | 63,550 | 63,247 |
| 10.0 | 128,450 | 127,990 | 129,010 | 128,483 |
| 25.0 | 315,780 | 316,230 | 314,990 | 315,667 |
| 50.0 | 630,110 | 632,450 | 629,880 | 630,813 |
| 100.0 | 1,258,900 | 1,261,300 | 1,257,600 | 1,259,267 |
A calibration curve is constructed by plotting the average peak area against the concentration.[3] The resulting linear regression equation is then used to calculate the concentration of this compound in unknown samples. A correlation coefficient (R²) value close to 1 indicates a good fit for the data.[4]
Qualitative Analysis
The identification of this compound is based on its retention time under the specified chromatographic conditions. The retention time is the time it takes for the analyte to pass through the column and reach the detector. For confirmation, the retention time of the peak in the sample chromatogram should match that of a known standard of this compound.
Table 3: Expected Retention Time
| Compound | Expected Retention Time (minutes) |
| This compound | ~ 9.5 - 10.5 |
Note: The exact retention time may vary slightly between different GC systems and columns.
Mandatory Visualization
Caption: Workflow for the GC-FID analysis of this compound.
Conclusion
The GC-FID method described in this application note is a reliable and robust procedure for the qualitative and quantitative analysis of this compound. The use of a non-polar capillary column provides good separation of this branched alkane, and the flame ionization detector offers excellent sensitivity and linearity for accurate quantification. By following the detailed protocols for sample preparation, instrument setup, and data analysis, researchers can achieve high-quality results for their specific applications.
References
Application Notes and Protocols for 3,6-Dimethyloctane as a Biomarker and Chemical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dimethyloctane is a branched-chain alkane that serves as a valuable molecule in specific scientific contexts. While not a direct biomarker for disease diagnosis or drug development, its primary application lies in the field of geochemistry as a biomarker to elucidate the origin and thermal maturity of organic matter in geological samples. Furthermore, its well-defined chemical properties make it an excellent standard for analytical applications. These application notes provide a comprehensive overview of the use of this compound, complete with detailed protocols and data interpretation guidelines.
Application 1: Geochemical Biomarker for Source Rock and Crude Oil Characterization
Branched alkanes, including this compound, are components of crude oil and source rock extracts. Their distribution and relative abundance can provide critical information about the original organic matter, the depositional environment, and the thermal history of the geological formation.
Geochemical Significance
The presence and abundance of specific branched alkanes like this compound can be indicative of contributions from certain types of bacteria and algae to the source organic matter. Variations in the distribution of these compounds can be used to correlate different oil samples or to link an oil to its source rock.
Data Presentation
The following table presents representative quantitative data for the abundance of this compound and other relevant biomarkers in different source rock extracts. This data can be used for comparative analysis and source rock characterization.
| Biomarker | Source Rock A (Marine Shale) | Source Rock B (Lacustrine Shale) | Source Rock C (Mixed Input) |
| This compound (ng/g TOC) | 15.2 | 28.5 | 21.8 |
| n-C17 (ng/g TOC) | 150.3 | 85.7 | 120.1 |
| Pristane (ng/g TOC) | 45.1 | 25.3 | 35.8 |
| Phytane (ng/g TOC) | 30.2 | 40.1 | 32.5 |
| Pristane/Phytane Ratio | 1.49 | 0.63 | 1.10 |
TOC: Total Organic Carbon
Experimental Protocol: Analysis of this compound in Geological Samples by GC-MS
This protocol outlines the steps for the extraction and quantification of saturated hydrocarbons, including this compound, from source rock samples.
1. Sample Preparation:
- Pulverize the rock sample to a fine powder (approximately 100 mesh).
- Accurately weigh about 20 g of the powdered sample.
2. Extraction:
- Perform Soxhlet extraction on the powdered sample for 72 hours using dichloromethane (DCM) as the solvent.[1]
- After extraction, evaporate the DCM to obtain the total lipid extract.
- Redissolve the extract in a minimal amount of hexane.
3. Fractionation:
- Prepare a chromatography column with activated silica gel.
- Apply the hexane-dissolved extract to the top of the column.
- Elute the saturated hydrocarbon fraction with n-hexane.[1]
- Collect the eluate containing the saturated hydrocarbons.
- Concentrate the saturated hydrocarbon fraction under a gentle stream of nitrogen.
4. GC-MS Analysis:
- Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Column: A non-polar capillary column (e.g., DB-5ms, 60 m x 0.25 mm x 0.25 µm) is typically used for hydrocarbon analysis.[2]
- Injection: Inject 1 µL of the saturated hydrocarbon fraction in splitless mode.[2]
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 4 minutes.
- Ramp to 300°C at 10°C/min.
- Hold at 300°C for 15 minutes.[2]
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]
- MS Parameters:
- Acquire data in full scan mode (m/z 50-550).
- For enhanced sensitivity and specificity, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used, targeting characteristic fragment ions of branched alkanes.
5. Quantification:
- Identify this compound based on its retention time and mass spectrum by comparison with an authentic standard.
- Quantify the concentration of this compound using an internal standard (e.g., a deuterated alkane) added to the sample before extraction.
Geochemical Interpretation Workflow
Caption: Workflow for the analysis and interpretation of this compound as a geochemical biomarker.
Application 2: Analytical Standard in Chromatography
Due to its high purity and well-characterized physical and chemical properties, this compound is used as a reference standard in various analytical applications, particularly in gas chromatography.
Applications as a Standard:
-
Retention Time Reference: Used to calibrate the retention times of other branched alkanes in complex mixtures.
-
Internal Standard: Can be used as an internal standard for the quantification of other hydrocarbons, provided it is not present in the sample matrix.
-
Quality Control: Serves as a quality control standard to ensure the proper functioning of the GC-MS system.
Protocol: Use of this compound as an Internal Standard
This protocol describes the use of this compound as an internal standard for the quantification of a target analyte in a sample by GC-MS.
1. Preparation of Internal Standard Stock Solution:
- Accurately weigh a known amount of high-purity this compound.
- Dissolve it in a suitable volatile solvent (e.g., hexane) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).
2. Preparation of Calibration Standards:
- Prepare a series of calibration standards containing known concentrations of the target analyte.
- Add a constant, known amount of the this compound internal standard stock solution to each calibration standard.
3. Sample Preparation:
- To a known volume or weight of the sample, add the same constant, known amount of the this compound internal standard stock solution.
4. GC-MS Analysis:
- Analyze the calibration standards and the sample using the same GC-MS conditions as described in the geochemical analysis protocol.
5. Quantification:
- For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.
- Calculate the peak area ratio for the analyte and the internal standard in the sample.
- Determine the concentration of the analyte in the sample using the calibration curve.
Logical Relationship for Internal Standard Quantification
Caption: Logical workflow for using this compound as an internal standard for quantification.
Conclusion
This compound is a specialized chemical with important applications in geochemistry and analytical chemistry. As a geochemical biomarker, it aids in the characterization of source rocks and crude oils. As an analytical standard, it ensures the accuracy and reliability of chromatographic analyses. The protocols and information provided herein are intended to guide researchers in the effective utilization of this compound in their respective fields.
References
Application of 3,6-Dimethyloctane in Pest Management: A Hypothetical Evaluation Framework
Disclaimer: To date, scientific literature does not contain specific studies on the application of 3,6-dimethyloctane in pest management. Therefore, this document presents a hypothetical framework of application notes and protocols for evaluating its potential as a novel pest management agent. The experimental designs, data, and pathways described herein are illustrative and based on established methodologies for testing new chemical compounds against insect pests.
Introduction
Branched alkanes, such as this compound, are integral components of insect cuticular hydrocarbons, which play crucial roles in chemical communication, preventing desiccation, and defense. Variations in the structure and composition of these hydrocarbons can influence insect behavior, including mating, aggregation, and host selection. The unique structural properties of this compound, a C10 branched alkane, warrant investigation into its potential to disrupt normal insect behavior or physiology, thereby offering a novel avenue for pest management. This document outlines a systematic approach to assess the insecticidal and behavioral-modifying properties of this compound.
Hypothetical Application Notes
Based on the chemical properties of branched alkanes, this compound could potentially be employed in pest management through several modes of action:
-
Contact Toxin: Alkanes can disrupt the protective wax layer of the insect cuticle, leading to dehydration and death. The branched structure of this compound may enhance its ability to penetrate or solubilize cuticular lipids.
-
Fumigant: Due to its volatility, this compound could act as a fumigant, affecting the respiratory system of insects in enclosed spaces.
-
Repellent: As a novel chemical cue, it may act as a repellent by activating olfactory receptors that trigger an avoidance response in certain insect species.
-
Behavioral Disruptor: It could interfere with the perception of host-plant volatiles or pheromones, thereby disrupting feeding, mating, or oviposition behaviors.
Data Presentation: Hypothetical Efficacy Data
The following tables are templates for summarizing quantitative data from hypothetical experiments.
Table 1: Hypothetical Contact Toxicity of this compound against Two Common Pest Species.
| Pest Species | LD50 (µ g/insect ) | 95% Confidence Interval |
| Tribolium castaneum (Red Flour Beetle) | 15.2 | 12.5 - 18.4 |
| Aedes aegypti (Yellow Fever Mosquito) | 8.9 | 7.1 - 11.2 |
Table 2: Hypothetical Repellency of this compound against Aedes aegypti.
| Concentration (%) | Repellency Index (%) | Protection Time (min) |
| 1 | 65 | 30 |
| 5 | 82 | 75 |
| 10 | 91 | 120 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.
Protocol 1: Determination of Contact Toxicity
Objective: To determine the median lethal dose (LD50) of this compound applied topically to a target insect pest.
Materials:
-
This compound (analytical grade)
-
Acetone (solvent)
-
Microsyringe or microapplicator
-
Target insects (e.g., adult Tribolium castaneum)
-
Ventilated holding containers
-
Fume hood
Procedure:
-
Prepare a series of dilutions of this compound in acetone (e.g., 1, 5, 10, 25, 50 µg/µL).
-
Immobilize adult insects by chilling them on a cold plate.
-
Using a microapplicator, apply 1 µL of a specific dilution to the dorsal thorax of each insect.
-
A control group should be treated with 1 µL of acetone only.
-
Place the treated insects in ventilated containers with a food source.
-
Maintain the insects under controlled conditions (e.g., 25°C, 65% RH, 12:12 L:D photoperiod).
-
Assess mortality at 24, 48, and 72 hours post-application.
-
Calculate the LD50 value using probit analysis.
Protocol 2: Assessment of Repellent Activity using a Y-Tube Olfactometer
Objective: To evaluate the repellent effect of this compound on a flying insect pest.
Materials:
-
Y-tube olfactometer
-
Air pump and flow meters
-
Charcoal-filtered, humidified air
-
This compound
-
Paraffin oil (solvent)
-
Filter paper discs
-
Target insects (e.g., female Aedes aegypti)
Procedure:
-
Prepare a solution of this compound in paraffin oil (e.g., 5%).
-
Apply 10 µL of the solution to a filter paper disc and place it in the odor chamber of one arm of the olfactometer.
-
Place a filter paper disc treated with 10 µL of paraffin oil in the other arm as a control.
-
Introduce a single adult female mosquito into the base of the Y-tube.
-
Allow the mosquito to choose between the two arms for a set period (e.g., 5 minutes).
-
Record the first choice of the mosquito and the time spent in each arm.
-
Repeat the experiment with a new mosquito for a statistically significant number of replications (e.g., 50).
-
Calculate the Repellency Index (RI) as: RI = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects in the control arm and Nt is the number of insects in the treatment arm.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the evaluation of a novel chemical compound.
Hypothetical Signaling Pathway for Olfactory Repellency
Caption: A hypothetical signaling cascade for insect olfactory repellency.
Decision-Making Framework for Pest Management Integration
Caption: A logical flow for integrating a new compound into a pest management strategy.
Application Notes and Protocols for the Laboratory Synthesis of 3,6-Dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of 3,6-dimethyloctane, a branched-chain alkane. The primary method detailed is the Grignard reagent-mediated coupling reaction, which offers a reliable route to this compound. An alternative synthesis via alkene hydrogenation is also briefly discussed. This guide includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful synthesis of this compound for applications in areas such as combustion science, materials science, and as an analytical standard.
Introduction
This compound is a branched-chain alkane with the molecular formula C10H22.[1][2] As one of the 75 structural isomers of decane, its specific branching pattern provides unique physical and chemical properties that make it a valuable model compound in various research fields.[1] The synthesis of specific branched alkanes like this compound is crucial for studies requiring high-purity isomers. The most common and effective laboratory-scale synthesis of this compound is achieved through a Grignard coupling reaction.
Synthetic Routes Overview
Two primary synthetic routes for this compound are prominent in the literature:
-
Grignard Reagent-Mediated Alkylation: This is a widely used method for forming carbon-carbon bonds.[1] In this protocol, a Grignard reagent is prepared from 1-bromo-2-methylbutane and magnesium, followed by a coupling reaction to yield this compound.[1][3] This method can achieve good yields under optimized conditions.[1]
-
Hydrogenation of Alkenes: This alternative route involves the hydrogenation of a corresponding alkene, such as 3,6-dimethyloct-2-ene or 3,6-dimethylocta-1,5-diene, over a palladium catalyst.[1] This method is noted for its high selectivity and excellent yields.[1]
This document will focus on the detailed protocol for the Grignard reagent-mediated synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the Grignard synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 1-bromo-2-methylbutane | [1] |
| Reagents | Magnesium turnings, Anhydrous diethyl ether | [1] |
| Catalyst | Bis(diphenylphosphino)nickel(II) | [1] |
| Reaction Yield | 65-78% | [1] |
| Molecular Weight | 142.28 g/mol | [2][4] |
| Boiling Point | 160.7°C at 760 mmHg | [4] |
| Density | 0.732 g/cm³ | [4] |
Experimental Protocol: Grignard Synthesis of this compound
This protocol details the synthesis of this compound via the coupling of 2-methylbutylmagnesium bromide.
4.1 Materials and Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Schlenk line (optional, but recommended)
-
Glassware (graduated cylinders, beakers, separatory funnel)
-
1-bromo-2-methylbutane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bis(diphenylphosphino)nickel(II) catalyst
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
4.2 Safety Precautions
-
Work in a well-ventilated fume hood.
-
Anhydrous diethyl ether is extremely flammable and volatile. Ensure there are no nearby ignition sources.
-
Grignard reagents are highly reactive and moisture-sensitive. Handle under an inert atmosphere.
-
Wear appropriate personal protective equipment (safety goggles, lab coat, gloves).
4.3 Procedure
Step 1: Preparation of the Grignard Reagent
-
Flame-dry all glassware and allow it to cool to room temperature under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.[1]
-
Place magnesium turnings in the three-necked round-bottom flask.
-
Add a small crystal of iodine to the flask to help initiate the reaction.
-
Assemble the apparatus with the reflux condenser and dropping funnel.
-
In the dropping funnel, prepare a solution of 1-bromo-2-methylbutane in anhydrous diethyl ether.
-
Add a small amount of the 1-bromo-2-methylbutane solution to the magnesium turnings. The reaction should begin spontaneously, as evidenced by bubbling and a gentle reflux of the ether. If the reaction does not start, gently warm the flask.
-
Once the reaction has initiated, add the remaining 1-bromo-2-methylbutane solution dropwise from the funnel at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium has been consumed. The resulting greyish solution is the Grignard reagent, 2-methylbutylmagnesium bromide.
Step 2: Coupling Reaction
-
To the freshly prepared Grignard reagent, add a catalytic amount of bis(diphenylphosphino)nickel(II).
-
The coupling reaction is typically exothermic. If necessary, cool the reaction flask in an ice bath to maintain a controlled reaction rate.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitoring by TLC or GC is recommended).
Step 3: Work-up and Purification
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This will hydrolyze any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel. The organic layer containing the this compound will separate from the aqueous layer.
-
Separate the layers and extract the aqueous layer with diethyl ether to recover any dissolved product.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the diethyl ether.
-
The crude product can be purified by fractional distillation to obtain pure this compound.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the Grignard synthesis of this compound.
Caption: Workflow for the Grignard synthesis of this compound.
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the synthesized compound and confirm its molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic C-H stretching and bending vibrations of the alkane.
Conclusion
The Grignard reagent-mediated coupling of 1-bromo-2-methylbutane provides an effective and reliable method for the laboratory synthesis of this compound. By following the detailed protocol and adhering to the necessary safety precautions, researchers can successfully synthesize this valuable branched alkane for a variety of scientific applications. The alternative route of alkene hydrogenation also presents a viable option, particularly when high yields are paramount.
References
Application Notes and Protocols for Electroantennography with 3,6-Dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction to Electroantennography (EAG)
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the olfactory responses of insects to volatile chemical compounds. By recording the summated electrical potential from an insect's antenna in response to an odorant stimulus, researchers can assess which chemicals are detected by the insect's olfactory system. This technique is invaluable for identifying semiochemicals such as pheromones and kairomones, which can be utilized in pest management strategies, the development of attractants or repellents, and for studying the fundamental principles of insect olfaction.
This document provides a detailed protocol for conducting EAG experiments, with a specific focus on investigating the potential olfactory activity of 3,6-dimethyloctane in a model stored-product insect, the red flour beetle (Tribolium castaneum). While extensive research has been conducted on the EAG responses of T. castaneum to a wide range of volatile organic compounds (VOCs), including various alkanes, specific data on the EAG response to this compound is not currently available in published literature.[1] Therefore, this protocol is presented as a methodology for novel investigation.
Application: Investigating this compound as a Potential Semiochemical
Branched alkanes can play a role in insect chemical communication. Investigating the EAG response of insects to this compound could reveal its potential as a previously unidentified semiochemical. For stored-product pests like Tribolium castaneum, identifying new attractants or repellents is crucial for developing effective and environmentally friendly control methods.
Experimental Protocols
Insect Rearing
-
Species: Tribolium castaneum (red flour beetle).
-
Rearing Medium: A mixture of whole wheat flour and brewer's yeast (95:5 w/w).
-
Conditions: Cultures should be maintained in a dark incubator at 28-30°C and 65-70% relative humidity.
-
Age Selection: For EAG recordings, use adult beetles aged 7-14 days post-eclosion to ensure mature olfactory systems.
Preparation of Test Compound
-
Compound: this compound (CAS No. 15869-94-0).
-
Solvent: High-purity hexane or paraffin oil.
-
Stock Solution: Prepare a stock solution of this compound (e.g., 10 µg/µL) in the chosen solvent.
-
Serial Dilutions: Prepare a range of serial dilutions from the stock solution (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴, 10⁻⁵ µg/µL) to determine the dose-response relationship.
-
Control: Use the pure solvent as a negative control. A known EAG-active compound for T. castaneum (e.g., 4,8-dimethyldecanal, the aggregation pheromone) should be used as a positive control.
Electroantennography (EAG) Setup
The EAG setup consists of a stereomicroscope, micromanipulators, a stimulus delivery system, and a data acquisition system.
-
Electrodes: Glass capillary microelectrodes filled with a saline solution (e.g., Kaissling and Thorson's saline). Silver wires (Ag/AgCl) are inserted into the capillaries to make contact with the amplifier.
-
Amplifier: A high-impedance DC amplifier is required to amplify the small electrical signals from the antenna.
-
Stimulus Delivery: An air stimulus controller delivers a continuous stream of purified and humidified air to the antennal preparation. A puff of air carrying the odorant is injected into this continuous stream.
Antennal Preparation
-
Immobilize an adult beetle on a microscope slide using dental wax or a similar adhesive, with the head and antennae exposed.
-
Carefully excise one antenna at the base using microscissors.
-
Mount the excised antenna between the two electrodes. The recording electrode is placed in contact with the distal tip of the antenna, and the reference electrode is placed in contact with the base of the antenna. A small amount of electrode gel can be used to ensure good electrical contact. For beetles with club-shaped antennae, it may be preferable to mount the entire head.
EAG Recording Procedure
-
Allow the antennal preparation to stabilize in the continuous air stream for a few minutes until a stable baseline is achieved.
-
Apply 10 µL of the test solution onto a small piece of filter paper (e.g., 1 cm²) and insert it into a Pasteur pipette.
-
Present the stimuli in ascending order of concentration, starting with the solvent control.
-
Deliver a pulse of air (e.g., 0.5 seconds) through the pipette, directing the odor-laden air over the antenna.
-
Record the resulting depolarization of the antennal potential. The peak amplitude of the negative deflection is the EAG response.
-
Allow sufficient time (e.g., 30-60 seconds) between stimuli for the antenna to recover and the baseline to stabilize.
-
Present the solvent control and positive control periodically throughout the experiment to monitor the viability of the preparation.
-
Replicate the experiment with multiple individuals (e.g., n=10-15) for each sex to ensure the reliability of the results.
Data Analysis
-
Measure the peak amplitude (in millivolts, mV) of the EAG response for each stimulus.
-
Subtract the average response to the solvent control from the response to each test compound to normalize the data.
-
To account for potential variations in antennal sensitivity over time, the responses can be expressed as a percentage of the response to a standard reference compound (e.g., the positive control).
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the responses to different concentrations of this compound and the controls.
Data Presentation
As no specific data for this compound is available, the following tables are templates for how the experimental data should be structured.
Table 1: EAG Responses of Tribolium castaneum to this compound (Hypothetical Data)
| Compound | Concentration (µg/µL) | Mean EAG Response (mV) ± SE (n=10) |
| Solvent Control (Hexane) | - | 0.12 ± 0.02 |
| Positive Control | 1.0 | 1.54 ± 0.18 |
| This compound | 10⁻⁵ | 0.15 ± 0.03 |
| 10⁻⁴ | 0.28 ± 0.05 | |
| 10⁻³ | 0.55 ± 0.09 | |
| 10⁻² | 0.98 ± 0.12 | |
| 10⁻¹ | 1.21 ± 0.15 | |
| 1.0 | 1.35 ± 0.17 |
Table 2: Comparative EAG Responses of Stored-Product Insects to Alkanes (Literature-Derived)
| Insect Species | Compound | EAG Response Amplitude (mV) | Reference |
| Tribolium castaneum | Undecane | Strong | [1] |
| Tribolium castaneum | Octadecane | Moderate | [1] |
Visualizations
References
Application Note and Protocol for the Quantification of 3,6-Dimethyloctane in Air Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,6-Dimethyloctane is a volatile organic compound (VOC) that can be present in various environments, including indoor and outdoor air. As a branched-chain alkane, its presence can sometimes be indicative of emissions from specific industrial processes, consumer products, or biological sources. Accurate quantification of this compound in air is crucial for environmental monitoring, occupational health assessment, and in the context of drug development, for assessing potential impurities in manufacturing environments or excipients.
This application note provides a detailed protocol for the quantification of this compound in air samples using Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS). This method offers high sensitivity and selectivity, making it suitable for trace-level analysis.[1][2][3]
Principle of the Method
The methodology involves drawing a known volume of air through a sorbent tube to trap and concentrate volatile organic compounds, including this compound. The trapped analytes are then thermally desorbed from the sorbent tube, focused in a cold trap, and subsequently injected into a gas chromatograph (GC) for separation. The separated compounds are then detected and quantified by a mass spectrometer (MS).[1][4] The use of TD-GC-MS provides a robust and automated analytical solution for the analysis of VOCs and semi-volatile organic compounds (SVOCs).[2]
Experimental Protocols
Air Sample Collection
Time-integrated air samples are collected using sorbent tubes to provide an average concentration over a specific period.
Materials:
-
Sorbent tubes packed with a suitable sorbent material (e.g., Tenax® TA, Carbopack™ B, or a multi-bed sorbent tube). Tenax sorbent tubes are ideal for atmospheric VOC sample collection.[3]
-
Low-flow personal air sampling pump.
-
Tubing (e.g., Tygon®).
-
Calibration device for the sampling pump.
Procedure:
-
Pump Calibration: Calibrate the personal air sampling pump to a known flow rate (e.g., 50-200 mL/min) using a certified calibration device.
-
Sorbent Tube Preparation: Ensure the sorbent tubes are properly conditioned before use to remove any potential contaminants. This is typically done by heating the tubes under a flow of inert gas.
-
Sample Collection:
-
Connect the sorbent tube to the sampling pump with the arrow on the tube pointing towards the pump.
-
Place the sampling assembly in the desired sampling location, ensuring the inlet of the sorbent tube is in the breathing zone for personal monitoring or at a representative height for area monitoring (approximately 3 to 6 feet above grade).[5]
-
Record the start time and the initial pump flow rate.
-
Sample for a predetermined period (e.g., 1-8 hours) to achieve the desired sample volume.
-
At the end of the sampling period, record the stop time and the final pump flow rate.
-
Cap the sorbent tubes immediately after sampling with diffusion-inhibiting caps.
-
-
Field Blanks: Prepare field blank samples by handling and transporting sorbent tubes in the same manner as the collected samples, but without drawing air through them. This helps to identify any background contamination.[6]
-
Storage and Transport: Store and transport the sampled and blank tubes to the laboratory under refrigerated conditions if necessary, to minimize analyte loss.
Sample Analysis by TD-GC-MS
Instrumentation:
-
Thermal Desorption (TD) system
-
Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS)
Analytical Conditions (Example):
The following are typical starting conditions and may require optimization for your specific instrumentation and application.
| Parameter | Condition |
| Thermal Desorption | |
| Sorbent Tube Desorption | 280-300°C for 5-10 min |
| Cold Trap Temperature | -10°C to -30°C |
| Trap Desorption Temperature | 300-320°C for 3-5 min |
| Gas Chromatography | |
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow of 1.0-1.5 mL/min |
| Oven Temperature Program | Initial 40°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan for identification and Selected Ion Monitoring (SIM) for quantification |
| SIM Ions for this compound | m/z 57, 71, 85 (Quantifier ion in bold) - Note: These are common fragment ions for branched alkanes and should be confirmed with a standard. |
Procedure:
-
Instrument Calibration:
-
Prepare calibration standards of this compound in a suitable solvent (e.g., methanol).
-
Spike known amounts of the standard solution onto clean sorbent tubes and purge with inert gas to remove the solvent.
-
Analyze the spiked tubes using the TD-GC-MS method to generate a calibration curve (typically 5-7 concentration levels).
-
-
Sample Analysis:
-
Place the sampled tubes and field blanks in the TD autosampler.
-
Run the analytical sequence, including the calibration standards, samples, and blanks.
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatograms based on its retention time and mass spectrum, by comparison with the calibration standards.
-
Quantify the amount of this compound in each sample by integrating the peak area of the quantifier ion and using the calibration curve.
-
Calculate the concentration of this compound in the air sample using the following formula:
Concentration (µg/m³) = (Mass of analyte on tube (µg) - Mass of analyte on blank (µg)) / Volume of air sampled (m³)
-
Data Presentation
Quantitative data for this compound in air samples should be presented in a clear and organized table.
Table 1: Quantification of this compound in Air Samples
| Sample ID | Sample Location | Sample Volume (L) | This compound Mass (ng) | Concentration (µg/m³) |
| A-01 | Indoor Office 1 | 48.2 | 15.4 | 0.32 |
| A-02 | Indoor Office 2 | 47.9 | 21.1 | 0.44 |
| B-01 | Manufacturing Area | 48.5 | 125.6 | 2.59 |
| C-01 | Outdoor Ambient | 48.0 | 5.8 | 0.12 |
| Field Blank | - | - | < 1.0 (Below Limit of Detection) | - |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound.
Quality Control and Assurance
-
Method Detection Limit (MDL): Determine the MDL by analyzing at least seven replicate sorbent tubes spiked with this compound at a concentration near the expected limit of detection.
-
Continuing Calibration Verification (CCV): Analyze a mid-level calibration standard periodically throughout the analytical sequence to ensure the instrument's continued calibration.
-
Laboratory Control Samples (LCS): Analyze a sorbent tube spiked with a known amount of this compound from a source independent of the calibration standards to assess the accuracy of the method.
-
Duplicate Samples: Collect and analyze duplicate samples to assess the precision of the sampling and analytical method.
Conclusion
The described TD-GC-MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in air samples. Adherence to the detailed protocol and implementation of rigorous quality control measures will ensure the generation of high-quality data suitable for a wide range of research and monitoring applications.
References
- 1. measurlabs.com [measurlabs.com]
- 2. agilent.com [agilent.com]
- 3. Thermal Desorption Gas Chromatography–Mass Spectrometry for Volatile Organic Compounds | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. kdhe.ks.gov [kdhe.ks.gov]
- 6. aqmd.gov [aqmd.gov]
Application Note: Chiral Separation of 3,6-Dimethyloctane Enantiomers by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective analysis of chiral hydrocarbons is of growing importance in various fields, including geochemistry, environmental science, and the synthesis of fine chemicals and pharmaceuticals. 3,6-dimethyloctane possesses two chiral centers at the C3 and C6 positions, leading to the existence of enantiomeric pairs. The separation and quantification of these enantiomers are crucial for understanding their distinct biological activities and for ensuring the stereochemical purity of synthetic products. Gas chromatography (GC) with chiral stationary phases (CSPs) is a powerful and widely used technique for the separation of volatile enantiomers like those of this compound.[1] Cyclodextrin-based CSPs, in particular, have demonstrated broad applicability and high efficiency in resolving a wide range of chiral compounds, including hydrocarbons.[1][2]
This application note provides a detailed protocol for the chiral separation of this compound enantiomers using capillary gas chromatography with a cyclodextrin-based chiral stationary phase.
Principle of Chiral Separation by GC
Chiral separation by GC is achieved by exploiting the differential interactions between the enantiomers of the analyte and a chiral stationary phase.[1] Cyclodextrins are cyclic oligosaccharides that form a truncated cone-like structure with a hydrophobic inner cavity and a hydrophilic outer surface. Derivatized cyclodextrins, when used as a CSP, can form transient diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times for each enantiomer on the chromatographic column, enabling their separation.[2] The degree of separation is influenced by factors such as the type of cyclodextrin derivative, column temperature, and carrier gas flow rate.
Experimental Protocols
This section details the recommended methodology for the chiral separation of this compound enantiomers.
Materials and Reagents
-
Standard: Racemic this compound
-
Solvent: n-Hexane (GC grade)
-
Carrier Gas: Hydrogen or Helium (high purity)
-
Chiral GC Column: A cyclodextrin-based capillary column is recommended. A column such as a Restek Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent column with a derivatized β-cyclodextrin stationary phase is suitable.[3]
Instrumentation
A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column injection port (split/splitless) is required. An autosampler is recommended for improved reproducibility.
Sample Preparation
-
Prepare a stock solution of racemic this compound in n-hexane at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working standard of 10 µg/mL by dilution with n-hexane.
Gas Chromatographic Conditions
The following GC conditions are a starting point and may require optimization for specific instruments and columns.
| Parameter | Value |
| Column | Restek Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Injection Mode | Split (Split Ratio 100:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Hydrogen |
| Linear Velocity | 70 cm/sec |
| Oven Program | Initial Temperature: 70 °C, hold for 1 minRamp: 2.0 °C/min to 150 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
Note: The separation of unfunctionalized hydrocarbons like this compound on cyclodextrin phases is attributed to weak van der Waals forces. The elution order can be influenced by the fit of the enantiomer within the cyclodextrin cavity.[4]
Data Presentation
The following table presents hypothetical, yet representative, quantitative data for the chiral separation of this compound enantiomers based on typical performance of cyclodextrin-based chiral GC columns for similar branched alkanes. The (S)-enantiomer is often observed to have a slightly stronger interaction with the CSP, leading to a longer retention time.[4]
| Enantiomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
| (R)-3,6-dimethyloctane | 10.5 | 50.1 | \multirow{2}{*}{>1.5} |
| (S)-3,6-dimethyloctane | 10.8 | 49.9 |
Note: Actual retention times and resolution may vary depending on the specific column, instrument, and analytical conditions.
Experimental Workflow and Signaling Pathways
The logical workflow for the chiral GC separation of this compound enantiomers is depicted in the following diagram.
Caption: Experimental workflow for the chiral separation of this compound.
Conclusion
This application note provides a comprehensive protocol for the successful chiral separation of this compound enantiomers by gas chromatography. The use of a cyclodextrin-based chiral stationary phase, coupled with optimized GC conditions, allows for the effective resolution and quantification of the enantiomeric pair. This methodology is valuable for quality control in asymmetric synthesis, for stereochemical investigations in natural products, and for assessing the environmental fate of chiral pollutants.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,6-Dimethyloctane
Welcome to the technical support center for the synthesis of 3,6-dimethyloctane. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary synthetic routes are the Grignard reaction, specifically the coupling of a Grignard reagent derived from a 2-methylbutyl halide, and the catalytic hydrogenation of a corresponding unsaturated precursor like 3,6-dimethyloctene.
Q2: Which synthesis method generally provides a higher yield?
A2: Catalytic hydrogenation of an alkene precursor, if available, typically offers higher yields (90-95%) and selectivity compared to the Grignard coupling reaction (65-78%). However, the overall yield of the hydrogenation route depends on the efficient synthesis of the starting alkene.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and ¹³C NMR spectroscopy is recommended. GC-MS will help identify the compound based on its retention time and fragmentation pattern, while ¹³C NMR is particularly useful for distinguishing this compound from its structural isomers by analyzing the chemical shifts of the carbon atoms.[1]
Q4: What are the critical safety precautions to take during these syntheses?
A4: Both Grignard reagents and catalytic hydrogenation involve significant hazards. Grignard reagents are highly reactive with water and air, requiring strictly anhydrous and inert conditions.[2] Catalytic hydrogenation often uses flammable solvents and hydrogen gas under pressure, posing fire and explosion risks. Always work in a well-ventilated fume hood, use appropriate personal protective equipment (PPE), and be thoroughly familiar with the specific hazards of all chemicals and equipment used.
Troubleshooting Guides
Grignard Reaction Troubleshooting
The Grignard coupling to form this compound typically involves the reaction of 2-methylbutylmagnesium bromide with a suitable electrophile. Below are common problems and solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Presence of moisture: Grignard reagents are strong bases and react readily with water, alcohols, or any protic solvent.[2][3] 2. Poor quality of magnesium: An oxide layer on the magnesium turnings can prevent the reaction from initiating.[4] 3. Impure alkyl halide: Contaminants in the starting material can interfere with the reaction. 4. Reaction did not initiate: The formation of the Grignard reagent can sometimes be sluggish. | 1. Ensure anhydrous conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[5] 2. Activate the magnesium: Gently crush the magnesium turnings with a glass rod to expose a fresh surface.[4] A small crystal of iodine or a few drops of 1,2-dibromoethane can also be used as an initiator.[4][5] 3. Purify the alkyl halide: Distill the alkyl halide before use. 4. Initiate the reaction: Add a small amount of the alkyl halide to the magnesium and gently warm the mixture. An ultrasonic bath can also be effective. |
| Formation of Side Products | 1. Wurtz-type coupling: The Grignard reagent can couple with the unreacted alkyl halide. 2. Formation of octane isomers: Isomerization of the Grignard reagent or alkyl halide can occur, especially at higher temperatures. 3. Protonation of Grignard reagent: Reaction with any acidic protons leads to the formation of 2-methylbutane. | 1. Slow addition: Add the alkyl halide slowly to the reaction mixture to maintain a low concentration. 2. Temperature control: Maintain a consistent and appropriate reaction temperature. 3. Strictly anhydrous conditions: As mentioned above, eliminate all sources of protons. |
Catalytic Hydrogenation Troubleshooting
This method involves the reduction of an alkene, such as 3,6-dimethyl-4-octene, using a catalyst and a hydrogen source.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Inactive catalyst: The catalyst (e.g., Pd/C) may have lost its activity. 2. Insufficient hydrogen: The pressure of hydrogen gas may be too low, or the transfer hydrogenation reagent may be depleted. 3. Poor mixing: Inefficient stirring can lead to poor contact between the substrate, catalyst, and hydrogen. | 1. Use fresh catalyst: Ensure the catalyst is fresh and has been stored properly. 2. Increase hydrogen pressure: For gas-phase hydrogenation, ensure a constant, adequate pressure. For transfer hydrogenation, ensure a sufficient excess of the hydrogen donor. 3. Improve agitation: Use a more efficient stirring method to ensure the catalyst is well-suspended. |
| Low Yield | 1. Catalyst poisoning: Impurities in the substrate or solvent (e.g., sulfur compounds) can deactivate the catalyst. 2. Side reactions: Isomerization of the double bond can sometimes occur. | 1. Purify substrate and solvent: Ensure high purity of the starting alkene and the solvent. 2. Optimize reaction conditions: Adjust temperature, pressure, and reaction time to favor the desired hydrogenation over side reactions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Coupling
This protocol describes the nickel-catalyzed cross-coupling of 2-methylbutylmagnesium bromide.
Materials:
-
Magnesium turnings
-
1-bromo-2-methylbutane
-
Anhydrous diethyl ether or THF
-
Nickel(II) chloride (NiCl₂)
-
1,3-butadiene (as an additive)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation:
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet.
-
Place magnesium turnings in the flask and flush the system with inert gas.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Dissolve 1-bromo-2-methylbutane in anhydrous diethyl ether in the dropping funnel.
-
Add a small amount of the bromide solution to the magnesium to initiate the reaction (indicated by bubbling and a cloudy appearance).
-
Once initiated, add the remaining 1-bromo-2-methylbutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
In a separate flask under an inert atmosphere, add NiCl₂ and 1,3-butadiene to anhydrous diethyl ether.
-
Cool this catalyst mixture in an ice bath.
-
Slowly add the prepared Grignard reagent to the catalyst mixture with vigorous stirring.
-
Allow the reaction to stir at room temperature for several hours or until completion (monitored by GC).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 1 M HCl.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain this compound.
-
Protocol 2: Synthesis of this compound via Hydrogenation
This protocol describes the hydrogenation of 3,6-dimethyl-4-octene.
Materials:
-
3,6-dimethyl-4-octene
-
Palladium on carbon (5% or 10% Pd/C)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas supply or a hydrogen donor (e.g., ammonium formate for transfer hydrogenation)
-
Hydrogenation apparatus (e.g., Parr shaker or a balloon setup)
Procedure:
-
Reaction Setup:
-
In a suitable hydrogenation flask, dissolve 3,6-dimethyl-4-octene in the chosen solvent.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the reaction vessel.
-
-
Hydrogenation:
-
Using Hydrogen Gas: Purge the vessel with hydrogen gas to remove air. Pressurize the vessel to the desired hydrogen pressure (e.g., 1-4 atm) and begin vigorous stirring.
-
Using Transfer Hydrogenation: Add the hydrogen donor (e.g., ammonium formate) to the reaction mixture and heat gently if required.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
-
Work-up and Purification:
-
Carefully vent the hydrogen gas (if used) and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the solvent.
-
Remove the solvent from the filtrate by rotary evaporation.
-
The resulting crude product is often of high purity. If necessary, it can be further purified by distillation.
-
Visualizations
Caption: Workflow for troubleshooting low yield in Grignard synthesis.
References
- 1. This compound | 15869-94-0 | Benchchem [benchchem.com]
- 2. Solved During the Grignard reaction, I obtained a low | Chegg.com [chegg.com]
- 3. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Resolving Co-elution Issues with 3,6-Dimethyloctane
Welcome to our dedicated technical support center for resolving co-elution issues involving 3,6-dimethyloctane in chromatographic analyses. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for co-elution with this compound?
A1: Co-elution with this compound, a branched alkane, typically occurs due to the presence of other structurally similar compounds in the sample matrix. Common culprits include:
-
Other Decane Isomers: With 74 other structural isomers of decane (C10H22), there is a high probability of co-elution, especially with other dimethyl- or trimethyl-substituted alkanes that have similar boiling points and polarities.
-
Cycloalkanes: Substituted cycloalkanes with similar boiling points can also co-elute with branched alkanes on non-polar stationary phases.
-
Matrix Components: In complex matrices such as petroleum products, environmental samples, or biological extracts, a variety of hydrocarbons and other lipophilic compounds can interfere with the analysis.
Q2: How can I confirm that I have a co-elution problem and not just poor peak shape?
A2: Differentiating between co-elution and poor peak shape is a critical first step. Here are some indicators of co-elution:
-
Asymmetrical Peaks: Look for fronting or tailing shoulders on your peak that are not characteristic of a single compound under your analytical conditions.
-
Mass Spectrometry Data: If using a mass spectrometer (MS) detector, examine the mass spectra across the peak. A changing mass spectrum from the upslope to the downslope of the peak is a strong indication of multiple components.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can reveal the presence of multiple elemental compositions within a single chromatographic peak.
-
Alternative Detectors: Detectors like a Vacuum Ultraviolet (VUV) detector can often distinguish between co-eluting compounds based on their unique absorbance spectra.
Q3: What is the first parameter I should adjust to resolve co-elution?
A3: The oven temperature program is often the easiest and most effective initial parameter to adjust. By modifying the temperature ramp rate or incorporating isothermal holds, you can alter the selectivity of the separation and potentially resolve co-eluting compounds. A slower ramp rate generally improves the separation of closely eluting peaks.
Troubleshooting Guides
Guide 1: Optimizing GC Method Parameters
This guide focuses on modifying your gas chromatography (GC) method to improve the separation of this compound from co-eluting species.
Problem: A peak identified as this compound shows signs of co-elution, such as a shoulder or inconsistent mass spectra.
Solution Workflow:
Caption: Troubleshooting workflow for optimizing GC method parameters.
Detailed Methodologies & Data:
For non-polar compounds like alkanes, a non-polar stationary phase is the standard choice. The elution order on these columns is primarily based on boiling point.
Table 1: Comparison of GC Columns for Alkane Separation
| Parameter | Column A: Non-Polar (DB-1 type) | Column B: Mid-Polar (DB-624 type) |
| Stationary Phase | 100% Dimethylpolysiloxane | 6% Cyanopropylphenyl-94% Dimethylpolysiloxane |
| Separation Principle | Boiling Point | Boiling Point & Dipole Interactions |
| Typical Application | General purpose, hydrocarbon analysis | Volatile organic compounds, provides different selectivity |
Experimental Protocol: Temperature Program Optimization
-
Initial Analysis:
-
Column: DB-1 (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Initial Temperature Program: 50°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).
-
-
Optimized Analysis:
-
Column and Carrier Gas: Same as initial analysis.
-
Optimized Temperature Program: 50°C (hold 2 min), ramp at 5°C/min to 150°C, then ramp at 10°C/min to 250°C (hold 5 min).
-
Table 2: Estimated Retention Data for Temperature Program Optimization on a Non-Polar Column
| Compound | Kovats Retention Index (Non-Polar) | Estimated Retention Time (Initial Program) | Estimated Retention Time (Optimized Program) |
| n-Decane | 1000 | 10.5 min | 11.8 min |
| This compound | ~942 | 9.8 min | 10.9 min |
| 2,6-Dimethylheptane | 953 | 10.0 min | 11.2 min |
| Ethylcyclohexane | 993 | 10.4 min | 11.7 min |
Note: Retention times are estimates and will vary based on the specific instrument and conditions.
Guide 2: Sample Preparation for Matrix Interference Removal
When co-elution is caused by components of a complex sample matrix, a targeted sample preparation strategy can isolate the analytes of interest.
Problem: Analysis of this compound in a complex, oily matrix (e.g., diesel fuel) is hampered by a large unresolved complex mixture (UCM) hump.
Solution Workflow:
Caption: Workflow for sample cleanup using Solid Phase Extraction (SPE).
Experimental Protocol: Solid Phase Extraction (SPE) for Alkane Fractionation
This protocol is designed to separate aliphatic compounds (including this compound) from more polar and aromatic compounds in an oily matrix.
-
Sample Preparation: Dissolve 100 mg of the oil sample in 1 mL of hexane.
-
SPE Cartridge Conditioning: Condition a 500 mg silica SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.
-
Sample Loading: Load the 1 mL sample solution onto the conditioned SPE cartridge.
-
Elution of Aliphatic Fraction: Elute the aliphatic compounds with 5 mL of hexane and collect this fraction. This fraction will contain this compound.
-
Elution of Other Fractions (Optional): More polar compounds can be subsequently eluted with solvents of increasing polarity (e.g., dichloromethane, methanol) if they are of interest.
-
Analysis: Concentrate the collected aliphatic fraction under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC analysis.
Table 3: Expected Recovery for SPE of Alkanes from an Oily Matrix
| Compound Class | Eluting Solvent | Expected Recovery |
| Alkanes (including this compound) | Hexane | >90% |
| Aromatic Hydrocarbons | Dichloromethane/Hexane Mixture | <10% in Hexane Fraction |
| Polar Compounds | Methanol | <1% in Hexane Fraction |
Guide 3: Utilizing Advanced Detection Techniques
In cases of severe co-elution, especially with isomers, advanced detection techniques can provide the necessary selectivity.
Problem: this compound is co-eluting with another decane isomer, and chromatographic separation is not achievable.
Solution: Gas Chromatography coupled with Vacuum Ultraviolet (GC-VUV) spectroscopy. VUV detectors can distinguish between isomers based on their unique gas-phase absorbance spectra.
Logical Relationship Diagram:
Caption: Logical flow of GC-VUV for resolving co-elution.
How GC-VUV Solves the Problem:
Even if two isomers co-elute perfectly from the GC column, they will likely have distinct absorbance spectra in the vacuum ultraviolet region (120-240 nm). The VUV detector captures these spectra, and specialized software can deconvolve the combined signal into the individual contributions of each compound.[1] This allows for accurate quantification of both this compound and the co-eluting isomer without requiring complete chromatographic separation.[2]
Table 4: Comparison of Detectors for Co-elution Analysis
| Detector | Principle | Ability to Resolve Co-eluting Isomers |
| Flame Ionization Detector (FID) | Measures ions produced during combustion | None |
| Mass Spectrometer (MS) | Measures mass-to-charge ratio of ionized fragments | Limited (isomers often have similar fragmentation patterns) |
| Vacuum Ultraviolet (VUV) Detector | Measures absorbance of VUV light | Excellent (isomers often have unique absorbance spectra) [1] |
By following these troubleshooting guides and understanding the principles behind the different techniques, you can effectively address co-elution issues involving this compound and improve the accuracy and reliability of your analytical results.
References
Technical Support Center: Analysis of 3,6-dimethyloctane by GC-MS
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 3,6-dimethyloctane. Here you will find frequently asked questions, detailed troubleshooting guides, and a standard experimental protocol to ensure reliable and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is the ideal GC column for analyzing this compound?
A1: For non-polar compounds like this compound, a non-polar column is recommended as it separates analytes primarily by their boiling points. A good starting point is a column with a 5% Phenyl Polysiloxane stationary phase (e.g., DB-5ms, TG-5MS). These columns offer excellent thermal stability and low bleed, which is crucial for mass spectrometry. Standard dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness are generally suitable.[1]
Q2: How can I optimize the oven temperature program for this compound?
A2: A temperature gradient program is typically best for resolving this compound from a solvent peak and other potential contaminants. A good starting point is to hold the initial oven temperature approximately 20°C below the boiling point of your solvent for 1-2 minutes.[2] Then, ramp the temperature at a rate of 10°C/min to a final temperature that is at least 20°C above the expected elution temperature of your analyte to ensure it elutes effectively.[2][3]
Q3: My peaks are tailing. What are the common causes and solutions?
A3: Peak tailing for a non-polar compound like this compound is often due to physical issues in the GC system rather than chemical interactions. Common causes include:
-
Poor Column Installation: An improper cut of the column or incorrect installation depth in the inlet can create dead volume. Re-cutting the column and ensuring it's installed according to the manufacturer's guidelines is the first step.
-
Inlet Contamination: Active sites in a dirty inlet liner can cause peak tailing. Replacing the liner is a common solution.
-
System Leaks: Leaks at the inlet or column fittings can disrupt the carrier gas flow path. A thorough leak check is recommended.[4][5]
Q4: I am having trouble separating this compound from other decane isomers. What can I do?
A4: Separating isomers is a common challenge in GC-MS because they often have very similar boiling points and mass spectra.[6] To improve separation:
-
Optimize the Temperature Program: Use a slower temperature ramp rate (e.g., 2-5°C/min) to increase the interaction time with the stationary phase.
-
Use a Longer Column: Doubling the column length can increase resolution by about 40%.[1]
-
Selected Ion Monitoring (SIM): While mass spectra are similar, there may be subtle differences in ion ratios. Using SIM mode to monitor for specific, less common fragment ions may help differentiate the isomers if chromatographic separation is insufficient.[7][8]
Q5: What are the best mass spectrometer settings for this analysis?
A5: For general identification (full scan mode), use a standard electron ionization (EI) energy of 70 eV. A mass scan range of m/z 40-200 is sufficient to capture the molecular ion and key fragments of this compound. For increased sensitivity and quantitative analysis, switch to Selected Ion Monitoring (SIM) mode. Monitor characteristic alkane fragment ions such as m/z 57, 71, 85, and 43.[9]
GC-MS Parameter Summary
The following tables summarize the recommended starting parameters for the analysis of this compound.
Table 1: Recommended Gas Chromatography (GC) Parameters
| Parameter | Recommended Setting | Notes |
| Column | 5% Phenyl Polysiloxane (e.g., DB-5ms) | A non-polar column separates based on boiling point, ideal for alkanes.[1] |
| 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing good efficiency and capacity. | |
| Carrier Gas | Helium | Flow rate of 1.0 - 1.2 mL/min (constant flow mode). |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample. |
| Injection Mode | Split (e.g., 50:1) or Splitless | Use split for concentrated samples and splitless for trace analysis. |
| Injection Volume | 1 µL | |
| Oven Program | Initial: 40°C, hold for 2 min | Start below the solvent's boiling point.[2] |
| Ramp: 10°C/min to 200°C | A moderate ramp rate provides good separation.[3] | |
| Hold: 2 min | Ensures elution of all components. |
Table 2: Recommended Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting | Notes |
| Ionization Mode | Electron Ionization (EI) | |
| Electron Energy | 70 eV | Standard energy for generating reproducible mass spectra. |
| Ion Source Temp. | 230 °C | A standard source temperature to prevent condensation. |
| Quadrupole Temp. | 150 °C | |
| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) | Use Full Scan for identification and SIM for quantification.[10] |
| Scan Range | m/z 40 - 200 | Covers the expected mass fragments of C10H22. |
| SIM Ions (m/z) | 57, 71, 85, 43 | These are common and abundant fragment ions for branched alkanes.[9] |
| Solvent Delay | 2 - 3 min | Prevents the solvent peak from saturating the detector. |
Experimental Workflow & Logic Diagrams
Detailed Troubleshooting Guide
Table 3: Troubleshooting Common GC-MS Issues for Alkane Analysis
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No Peaks Detected | 1. Syringe issue (clogged or not drawing sample).2. Major leak in the inlet.3. Incorrect instrument method parameters (e.g., no injection).4. MS filament is off or burned out. | 1. Observe the syringe during injection; clean or replace if necessary.2. Perform a thorough leak check of the inlet and column fittings.3. Verify the injection parameters in the method.4. Check the MS tune report for filament status; switch to the second filament if available.[4] |
| Poor Peak Shape (Tailing) | 1. Active sites in the inlet liner or column.2. Poor column cut or installation.3. Leaks in the system. | 1. Replace the inlet liner with a new, deactivated one. Trim 10-20 cm from the front of the column.[5]2. Re-cut the column end for a clean, 90-degree angle and reinstall.3. Perform a leak check. |
| Poor Peak Shape (Fronting) | 1. Column overload due to high sample concentration.2. Incompatibility between sample solvent and column phase. | 1. Dilute the sample and reinject. If using splitless injection, consider switching to a split injection.[11]2. Ensure a non-polar solvent (like hexane) is used with a non-polar column. |
| Low Sensitivity / Small Peaks | 1. Sample concentration is too low.2. Leak in the system, especially around the MS interface.3. Dirty ion source.4. Incorrect SIM ions selected. | 1. Prepare a more concentrated sample or use splitless injection.2. Check for leaks, paying close attention to the transfer line fitting.3. Vent the MS and clean the ion source components.4. Verify that the selected ions are characteristic of your analyte. |
| Retention Time Drifting | 1. Changes in carrier gas flow rate (leak or supply issue).2. Column aging or contamination.3. Oven temperature not stable or programmed incorrectly. | 1. Check the carrier gas cylinder pressure and perform a leak check.2. Condition the column at a high temperature. If drift persists, trim the column or replace it.3. Verify the oven temperature program and ensure the oven is functioning correctly. |
| Ghost Peaks / Carryover | 1. Contamination in the syringe or inlet.2. Sample backflash in the inlet due to incorrect injection parameters. | 1. Run a solvent blank to confirm carryover. Clean the syringe and replace the inlet septum and liner.2. Reduce injection volume or use a liner with a larger internal volume. |
Detailed Experimental Protocol
Objective: To identify and quantify this compound in a solvent matrix using GC-MS.
1. Sample Preparation 1.1. Prepare a stock solution of this compound at 1 mg/mL in high-purity n-hexane. 1.2. From the stock solution, prepare a working standard at a concentration of approximately 10 µg/mL in n-hexane.[12] 1.3. If the sample contains particulates, filter it through a 0.22 µm PTFE syringe filter into a clean autosampler vial.[13] 1.4. Transfer the final solution to a 2 mL glass autosampler vial with a screw cap and PTFE-lined septum.[14]
2. Instrument Setup and Calibration 2.1. Set up the GC-MS system according to the parameters outlined in Table 1 and Table 2 . 2.2. Before running samples, perform a system check. Inject a solvent blank (n-hexane) to ensure there is no system contamination or carryover. 2.3. Perform an autotune of the mass spectrometer to ensure mass accuracy and detector performance are optimal.
3. Sample Analysis 3.1. Place the sample vial(s) in the autosampler tray. 3.2. Create a sequence including a solvent blank, the prepared standard(s), and any unknown samples. 3.3. Start the sequence to begin the automated injection and analysis.
4. Data Analysis 4.1. Qualitative Analysis (Full Scan): 4.1.1. Examine the Total Ion Chromatogram (TIC) for the peak corresponding to this compound. 4.1.2. Extract the mass spectrum of the peak of interest by performing a background subtraction across the peak. 4.1.3. Compare the resulting spectrum to a reference library (e.g., NIST) to confirm the identity of this compound. The mass spectrum for alkanes is characterized by fragment ions separated by 14 amu (CH₂ groups).
4.2. Quantitative Analysis (SIM): 4.2.1. Extract the ion chromatograms for the selected ions (e.g., m/z 57). 4.2.2. Integrate the peak area for the quantifier ion. Use qualifier ions to confirm identity by ensuring their ratios are consistent with the standard. 4.2.3. If performing multi-point calibration, plot the peak area against concentration to generate a calibration curve and determine the concentration of unknown samples.
References
- 1. fishersci.com [fishersci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.co.uk [shimadzu.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. pragolab.cz [pragolab.cz]
- 7. Selected Ion Monitoring Using Low-Cost Mass Spectrum Detectors Provides a Rapid, General, and Accurate Method for Enantiomeric Excess Determination in High-Throughput Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ionsource.com [ionsource.com]
- 9. researchgate.net [researchgate.net]
- 10. Selected ion monitoring - Wikipedia [en.wikipedia.org]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. uoguelph.ca [uoguelph.ca]
- 13. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 14. Sample preparation GC-MS [scioninstruments.com]
Technical Support Center: Synthesis of 3,6-Dimethyloctane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3,6-dimethyloctane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary synthetic routes are the Grignard reaction and the hydrogenation of alkenes.[1]
-
Grignard Reaction: This method typically involves the coupling of a Grignard reagent, such as one prepared from 1-bromo-2-methylbutane, in the presence of a catalyst.[1]
-
Hydrogenation of Alkenes: This route involves the hydrogenation of a precursor like 3,6-dimethyloct-2-ene or 3,6-dimethylocta-1,5-diene over a palladium catalyst.[1]
Q2: My Grignard reaction for this compound synthesis has a very low yield. What are the likely causes?
A2: Low yields in Grignard reactions are often due to the presence of moisture or other protic sources, which quench the highly basic Grignard reagent.[1] Ensure all glassware is flame-dried and solvents are rigorously anhydrous.[1] Another common issue is the slow initiation of the reaction, which can sometimes be addressed by activating the magnesium surface.[2]
Q3: How can I purify the final this compound product?
A3: Purification is crucial to remove byproducts and unreacted starting materials. Common techniques include:
-
Fractional Distillation: This is effective for separating this compound from impurities with different boiling points.[1]
-
Silica Gel Chromatography: This can be used to remove more polar impurities and some isomeric byproducts.[1]
Q4: What analytical techniques are best for confirming the purity and identity of my this compound sample?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for confirming purity and identifying the product by its characteristic fragmentation pattern and retention time.[1] To distinguish this compound from its structural isomers, ¹³C NMR spectroscopy is particularly useful as the chemical shifts are sensitive to the local environment of each carbon atom.[1]
Q5: I see multiple peaks in my GC-MS analysis. What could these impurities be?
A5: The identity of impurities depends on the synthetic route.
-
From Grignard Synthesis: Impurities could include unreacted 1-bromo-2-methylbutane, the corresponding alkane from quenching (2-methylbutane), or other isomeric coupling products.
-
From Hydrogenation: The most likely impurity is the starting alkene (e.g., 3,6-dimethyloct-2-ene) if the hydrogenation is incomplete.
Troubleshooting Guides
This section provides a structured approach to common problems encountered during the synthesis.
Problem 1: Low or No Product Yield
| Observation | Probable Cause (Grignard Route) | Suggested Solution |
| Reaction fails to initiate (no bubbling or heat). | Magnesium surface is passivated by an oxide layer.[2] | Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by physically crushing the magnesium turnings with a glass rod (with caution).[2] |
| Low yield of this compound. | Presence of water or protic impurities quenching the Grignard reagent.[1] | Ensure all glassware is oven or flame-dried immediately before use. Use anhydrous solvents. |
| Low yield of this compound. | Inefficient coupling of the Grignard reagent. | Ensure the appropriate catalyst (e.g., bis(diphenylphosphino)nickel(II)) is used and that reaction temperature and time are optimized.[1] |
| Observation | Probable Cause (Hydrogenation Route) | Suggested Solution |
| Low yield of this compound. | Incomplete reaction; starting alkene remains. | Increase hydrogen pressure, reaction time, or catalyst loading. Ensure the catalyst (e.g., Pd/C) is active. |
| Low yield of this compound. | Catalyst poisoning. | Purify the starting alkene to remove any substances (e.g., sulfur compounds) that could poison the palladium catalyst. |
Problem 2: Product Contamination Detected by GC-MS
| Impurity Peak Detected | Probable Cause | Suggested Solution |
| Peak corresponding to starting alkyl halide (e.g., 1-bromo-2-methylbutane). | Incomplete Grignard reaction. | Increase reaction time or ensure the magnesium is fully consumed. |
| Peak corresponding to starting alkene (e.g., 3,6-dimethyloct-2-ene). | Incomplete hydrogenation. | Re-subject the product to hydrogenation conditions or optimize the initial reaction (increase catalyst load, pressure, or time).[3] |
| Multiple isomeric alkane peaks. | Side reactions during synthesis (e.g., rearrangement) or impure starting materials. | Purify starting materials before synthesis. Optimize reaction temperature to minimize side reactions. Use fractional distillation for purification, as isomers often have slightly different boiling points. |
| High boiling point impurities. | Byproducts from catalyst decomposition or solvent polymerization. | Purify the crude product using vacuum distillation to separate the desired alkane from non-volatile impurities.[3] |
Data Presentation
Table 1: Physical and Spectroscopic Properties of this compound and Key Reagents
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Key GC-MS m/z Peaks |
| This compound | C₁₀H₂₂ | 142.28 | 160.7[1][4] | 0.732[4] | 57, 71[5] |
| 1-Bromo-2-methylbutane | C₅H₁₁Br | 151.05 | 116-117 | 1.217 | 71, 150, 152 |
| 3,6-Dimethyloct-2-ene | C₁₀H₂₀ | 140.26 | ~155-158 | ~0.74 | 69, 83, 140 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Objective: To synthesize this compound by the catalytic coupling of 2-methylbutylmagnesium bromide.
Materials:
-
Magnesium turnings
-
1-bromo-2-methylbutane
-
Anhydrous diethyl ether or THF[1]
-
Bis(diphenylphosphino)nickel(II) chloride (catalyst)
-
Iodine crystal (for initiation)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of 1-bromo-2-methylbutane in anhydrous diethyl ether.
-
Initiation: Add a small portion of the alkyl bromide solution to the magnesium. If the reaction does not start (disappearance of iodine color, bubbling), gently warm the flask.[2]
-
Reaction: Once initiated, add the remaining 1-bromo-2-methylbutane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Coupling: Cool the flask to 0°C in an ice bath. Add the bis(diphenylphosphino)nickel(II) chloride catalyst. Allow the reaction to stir and slowly warm to room temperature overnight.
-
Workup: Cool the reaction mixture again and quench by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, separate the ether layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. Purify the resulting crude oil by fractional distillation to obtain this compound.[1]
Protocol 2: Synthesis of this compound via Hydrogenation
Objective: To synthesize this compound by the catalytic hydrogenation of 3,6-dimethyloct-2-ene.
Materials:
-
3,6-dimethyloct-2-ene
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas
Procedure:
-
Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 3,6-dimethyloct-2-ene in ethanol.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric and should be handled with care, preferably under an inert atmosphere or as a wet slurry.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi). Shake or stir the reaction mixture at room temperature.[3]
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure or by taking small aliquots for GC-MS analysis.
-
Workup: Once the reaction is complete (no further hydrogen uptake), carefully vent the vessel and purge with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional solvent.[3] Remove the solvent from the filtrate by rotary evaporation. If necessary, further purify the product by distillation.
Mandatory Visualizations
Caption: Troubleshooting workflow for analyzing synthesis impurities.
Caption: Grignard synthesis pathway and common side reactions.
Caption: Workflow for alkene hydrogenation to this compound.
References
Technical Support Center: Stabilizing 3,6-Dimethyloctane in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6-dimethyloctane in solution. The information provided is intended to help users identify and resolve common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound in solution?
A1: The primary stability concern for this compound is its susceptibility to auto-oxidation, which can lead to the formation of peroxides.[1][2] This process is a free radical chain reaction that occurs when the compound is exposed to oxygen, particularly in the presence of light and heat.[3] Branched alkanes, like this compound, are particularly prone to oxidation at their tertiary carbon atoms.[4][5]
Q2: How can I tell if my this compound solution has degraded?
A2: Degradation, specifically peroxide formation, may not always be visually apparent, especially at low concentrations.[3] However, some visual indicators of significant peroxide presence can include the appearance of cloudiness, suspended wisp-like structures, or even crystal formation in the liquid.[6] For quantitative assessment, it is crucial to perform a peroxide test.
Q3: What solvents are compatible with this compound?
A3: this compound is a nonpolar compound and is miscible with other nonpolar organic solvents such as hexane, heptane, and other hydrocarbons.[7] It has very low solubility in water.[8][9] When selecting a solvent, consider its potential to form peroxides as well, as some common solvents like diethyl ether and tetrahydrofuran are also prone to peroxide formation.
Q4: Can I store solutions of this compound at room temperature?
A4: For long-term stability, it is recommended to store this compound and its solutions in a cool, dark place, and under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and light, which can accelerate peroxide formation.[3] Always label containers with the date they were received and opened to track their age.[6]
Q5: Are there any additives I can use to improve the stability of my this compound solution?
A5: Yes, the addition of a stabilizer, such as a radical scavenger, can inhibit the auto-oxidation process. A common stabilizer for organic solvents is Butylated Hydroxytoluene (BHT).[3] However, the suitability of any additive will depend on the specific requirements of your experiment, as it may interfere with your reactions.
Troubleshooting Guides
Issue 1: Unexpected reaction products or inconsistent experimental results.
-
Possible Cause: Degradation of this compound, likely due to peroxide formation. Peroxides can initiate unintended side reactions.
-
Troubleshooting Steps:
-
Test for Peroxides: Immediately test a sample of your this compound solution for the presence of peroxides. Refer to the Experimental Protocols section below for detailed procedures.
-
Quantify Peroxide Levels: If peroxides are present, quantify their concentration. Concentrations above 30 ppm may pose a moderate hazard and can affect experimental outcomes.[10]
-
Purify the Solution: If peroxide levels are unacceptable, purify the this compound solution using one of the methods described in the Experimental Protocols section.
-
Implement Preventative Measures: For future experiments, ensure proper storage of this compound and its solutions as outlined in the FAQs and the data tables below. Consider adding a stabilizer if compatible with your experimental design.
-
Issue 2: Visible changes in the this compound solution (e.g., cloudiness, crystal formation).
-
Possible Cause: High concentration of peroxides or other degradation products.
-
Troubleshooting Steps:
-
DO NOT HANDLE THE CONTAINER IF CRYSTALS ARE VISIBLE AROUND THE CAP OR IN THE SOLUTION. Peroxide crystals can be shock-sensitive and explosive.[3]
-
Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on safe disposal.
-
For solutions with mild cloudiness: Cautiously test for peroxides using appropriate personal protective equipment (PPE), including safety glasses, a face shield, and a lab coat. If peroxides are present, proceed with purification or disposal based on the concentration and your institution's safety guidelines.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C10H22 | [11][12] |
| Molecular Weight | 142.28 g/mol | [11][12] |
| Density | 0.732 g/cm³ | [9][13] |
| Boiling Point | 160.7 °C at 760 mmHg | [13] |
| Water Solubility | 86.93 µg/L (temperature not stated) | [8][9] |
| Appearance | Colorless liquid | [9] |
Table 2: Recommended Storage and Handling of this compound Solutions
| Parameter | Recommendation | Rationale | Reference(s) |
| Storage Temperature | Cool, dry place | To slow down the rate of auto-oxidation. | [3] |
| Light Exposure | Store in an amber or opaque container | Light can catalyze the formation of peroxides. | [3] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon) | To minimize contact with oxygen, a key reactant in peroxide formation. | [14] |
| Container | Tightly sealed container | To prevent evaporation and exposure to atmospheric oxygen. | [3] |
| Additives | Consider adding a stabilizer like BHT (if compatible with the application) | BHT acts as a radical scavenger, inhibiting the auto-oxidation chain reaction. | [3] |
| Monitoring | Date containers upon receipt and opening. Test for peroxides periodically. | To track the age of the chemical and monitor for degradation. | [6] |
Experimental Protocols
Protocol 1: Qualitative and Semi-Quantitative Detection of Peroxides
This protocol provides two common methods for detecting the presence of peroxides in a this compound solution.
Method A: Peroxide Test Strips
-
Materials: Commercially available peroxide test strips suitable for organic solvents, sample of this compound solution.
-
Procedure:
-
Dip the test strip into the this compound solution for one second.[15]
-
Shake off any excess liquid.[15]
-
Wait for the time specified in the manufacturer's instructions (typically 5-15 seconds).
-
Compare the color of the test pad to the color scale provided with the test strips to determine the peroxide concentration in parts per million (ppm).[15]
-
Method B: Iodine Detection Method
-
Materials: Sample of this compound solution, glacial acetic acid, 5% potassium iodide (KI) solution, test tube.
-
Procedure:
-
In a test tube, mix 1-3 mL of the this compound solution with an equal volume of glacial acetic acid.
-
Add a few drops of the 5% potassium iodide solution and shake the mixture.[6]
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The appearance of a yellow to brown color indicates the presence of peroxides.[6] The intensity of the color is proportional to the peroxide concentration.
-
Protocol 2: Removal of Peroxides from this compound Solution
This protocol describes two methods for removing hydroperoxides from a this compound solution. Note: These procedures should be performed by trained personnel with appropriate safety precautions.
Method A: Activated Alumina Column
-
Materials: Basic activated alumina (80-mesh), chromatography column, this compound solution containing peroxides.
-
Procedure:
-
Pack a chromatography column with basic activated alumina. The amount of alumina will depend on the volume of the solution to be purified (a 2 x 33 cm column with 80 g of alumina is generally sufficient for 100-400 mL of solvent).[14][16]
-
Carefully pass the this compound solution through the column.
-
Collect the purified solution.
-
Test the purified solution for the presence of peroxides to confirm their removal.[14][16]
-
Safety Note: The peroxides are typically decomposed by the alumina, but as a precaution, the used alumina should be slurried with a dilute acidic solution of ferrous sulfate before disposal.[14][16]
-
Method B: Ferrous Sulfate Wash
-
Materials: this compound solution containing peroxides, ferrous sulfate heptahydrate (FeSO₄·7H₂O), concentrated sulfuric acid, water, separatory funnel.
-
Procedure:
-
Prepare a washing solution by dissolving 6 g of FeSO₄·7H₂O in 11 mL of water and carefully adding 6 mL of concentrated sulfuric acid.[14][16]
-
In a separatory funnel, stir 1 L of the this compound solution with the prepared ferrous sulfate solution for a few minutes.[14][16]
-
Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer with water to remove any residual acid.
-
Dry the purified this compound solution over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Test the purified solution for the presence of peroxides to confirm their removal.
-
Mandatory Visualizations
Caption: Auto-oxidation pathway of this compound.
Caption: Troubleshooting workflow for suspected degradation.
References
- 1. Autoxidation - Wikipedia [en.wikipedia.org]
- 2. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 3. louisville.edu [louisville.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.ohio-state.edu]
- 7. This compound | 15869-94-0 | Benchchem [benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 15869-94-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. This compound | C10H22 | CID 85927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 13. This compound|lookchem [lookchem.com]
- 14. uwyo.edu [uwyo.edu]
- 15. ehs.yale.edu [ehs.yale.edu]
- 16. my.alfred.edu [my.alfred.edu]
reducing background noise in 3,6-dimethyloctane analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3,6-dimethyloctane.
Troubleshooting Guide: Reducing Background Noise
High background noise can significantly impact the quality and reliability of your analytical data. This guide provides a systematic approach to identifying and mitigating common sources of noise in your GC-MS system.
Logical Workflow for Troubleshooting Background Noise
Caption: A stepwise workflow for diagnosing high background noise in GC-MS analysis.
Step 1: Initial Assessment - Run Blank Samples
Your first step in troubleshooting should be to run a series of blank samples. This will help determine if the source of the noise is from the sample itself or from the GC-MS system.
| Blank Type | Purpose |
| System Blank (No Injection) | To assess the baseline noise of the GC-MS system without any sample or solvent introduction. |
| Solvent Blank | To check for contamination in the solvent used for sample dilution. |
If the background noise is present in the blank runs, the issue likely lies within the GC-MS system. If the blanks are clean, the problem is probably related to your sample preparation or the sample matrix itself.
Step 2: Isolating the Noise Source - GC or MS?
If the blank runs indicate a system issue, the next step is to determine whether the noise is originating from the Gas Chromatograph (GC) or the Mass Spectrometer (MS).
Troubleshooting the GC System
Common sources of background noise from the GC include:
-
Septum Bleed: The septum in the injection port can degrade at high temperatures, releasing siloxanes and other volatile compounds.[1]
-
Solution: Use high-quality, low-bleed septa and replace them regularly. Consider using a septum purge if your instrument has one.[1]
-
-
Contaminated Injection Port Liner: The liner can accumulate non-volatile residues from previous injections, which can bleed into the system.
-
Solution: Regularly inspect and clean or replace the injection port liner.
-
-
Column Bleed: The stationary phase of the GC column can degrade over time, especially at elevated temperatures, leading to a rising baseline and increased background noise.[2][3]
-
Solution: Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum operating temperature.
-
-
Contaminated Carrier Gas: Impurities in the carrier gas (e.g., helium, hydrogen) can contribute to background noise.
-
Solution: Use high-purity carrier gas and install in-line purifiers to remove moisture, oxygen, and hydrocarbons.
-
Troubleshooting the MS System
If the GC is ruled out as the primary source, the background noise may be originating from the mass spectrometer.
-
Contaminated Ion Source: The ion source can become dirty over time from sample residues and column bleed.
-
Solution: The ion source may require cleaning. Refer to your instrument's manual for the proper cleaning procedure.
-
-
Air Leaks: Leaks in the vacuum system can introduce nitrogen, oxygen, and water into the mass spectrometer, resulting in characteristic ions in the background.
-
Solution: Perform a leak check according to the manufacturer's instructions. Common leak points include fittings and seals.
-
-
Pump Oil Backstreaming: Oil from the vacuum pumps can migrate into the mass spectrometer.
-
Solution: Ensure proper maintenance of the vacuum pumps and use appropriate foreline traps.
-
Step 3: Addressing Sample-Related Noise
If the blank runs are clean, the background noise is likely introduced during sample preparation or is inherent to the sample matrix.
-
Solvent Impurities: The solvent used to dissolve or dilute the sample may contain impurities.
-
Solution: Use high-purity, GC-MS grade solvents. Always run a solvent blank to confirm its purity.
-
-
Sample Matrix Effects: Complex sample matrices can introduce a significant amount of background noise.
-
Solution: Employ sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.[4]
-
-
Contamination from Labware: Plasticizers and other contaminants can leach from plastic containers and pipette tips.
-
Solution: Use glass labware whenever possible and rinse it thoroughly with a high-purity solvent before use.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the common sources of background noise in GC-MS analysis?
A1: Common sources of background noise can be broadly categorized into three areas: the GC system, the MS system, and the sample itself.
Sources of Background Noise in GC-MS Analysis
Caption: Major contributors to background noise in a GC-MS system.
Q2: I'm seeing prominent peaks at m/z 73, 207, and 281 in my background. What are these?
A2: These ions are characteristic of siloxane compounds, which are common background contaminants in GC-MS systems.[1][6] They typically originate from the degradation of the septum or the stationary phase of the column (column bleed).[1] To mitigate this, use low-bleed septa and columns, and ensure your oven temperature does not exceed the column's limit.
Q3: My baseline is rising throughout my temperature program. What could be the cause?
A3: A rising baseline, especially at higher temperatures, is a classic sign of column bleed.[2][3] This occurs when the stationary phase of the column begins to break down and elute. To address this, you should:
-
Condition the column: This helps to remove any volatile materials from the stationary phase.
-
Check for oxygen: Leaks in the system can introduce oxygen, which accelerates column degradation at high temperatures.
-
Operate within temperature limits: Ensure your method's maximum temperature is below the column's specified upper limit.
Q4: How can I prepare my this compound sample to minimize background noise?
A4: Proper sample preparation is crucial for minimizing background noise. For a volatile alkane like this compound, consider the following:
-
Solvent Selection: Use a high-purity, volatile solvent such as hexane or pentane.[4] Always run a solvent blank to check for impurities.
-
Sample Cleanup: If your sample is in a complex matrix, use a cleanup technique to remove non-volatile or interfering substances. Solid-phase extraction (SPE) with a non-polar sorbent can be effective for isolating alkanes.
-
Use Glassware: Avoid plastic containers and pipette tips, as plasticizers can leach out and cause contamination.[5] Use clean glass vials and syringes.[4][5]
-
Filtration: If your sample contains any particulate matter, filter it through a syringe filter (e.g., 0.22 µm PTFE) before injection to prevent contamination of the inlet and column.[7]
Q5: What are the expected major fragment ions for this compound, and how can I distinguish them from background noise?
A5: The mass spectrum of this compound is characterized by a series of alkyl fragment ions. According to the NIST Mass Spectrometry Data Center, the most abundant fragment ions (m/z) are typically 57, 71, and 43.[8] The molecular ion at m/z 142 may be weak or absent.
To distinguish these from background noise, you should:
-
Analyze a standard: Run a pure standard of this compound to obtain a reference mass spectrum.
-
Background subtraction: Use your chromatography data system's software to subtract the background spectrum from the spectrum of your analyte peak.
-
Monitor for characteristic ions: Look for the expected fragment ions of this compound in your sample's mass spectrum. If these ions are present at the correct retention time and in the expected ratios, it provides confidence in your identification.
Experimental Protocols
Protocol 1: General Sample Preparation for this compound in a Simple Matrix
-
Solvent: Use GC-MS grade hexane.
-
Sample Dilution:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a known volume of hexane to achieve a final concentration of approximately 1-10 µg/mL.[5]
-
-
Vialing:
-
Transfer the diluted sample to a 2 mL glass autosampler vial.
-
Use a vial with a PTFE-lined cap to prevent contamination.
-
-
Blank Preparation:
-
Prepare a solvent blank using the same batch of hexane and the same type of vial.
-
Protocol 2: GC-MS Parameters for this compound Analysis
These are general starting parameters and may require optimization for your specific instrument and application.
| Parameter | Setting | Rationale |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for the separation of hydrocarbons. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Provides good chromatographic resolution. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte. |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) | Splitless mode enhances sensitivity for low-concentration samples. |
| Injection Volume | 1 µL | A standard injection volume. |
| Oven Program | Initial: 40 °C, hold for 2 minRamp: 10 °C/min to 200 °CHold: 5 min | A typical temperature program for separating volatile organic compounds. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte. |
| Ion Source Temp | 230 °C | A standard temperature for electron ionization. |
| Quadrupole Temp | 150 °C | A standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra. |
| Scan Range | m/z 40-200 | Covers the expected mass range of this compound and its fragments. |
References
- 1. MS Tip - Elimination of Memory Peaks and GC Background Noise [sisweb.com]
- 2. perpustakaan.wdh.ac.id [perpustakaan.wdh.ac.id]
- 3. books.rsc.org [books.rsc.org]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. researchgate.net [researchgate.net]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. This compound | C10H22 | CID 85927 - PubChem [pubchem.ncbi.nlm.nih.gov]
calibration curve problems for 3,6-dimethyloctane quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 3,6-dimethyloctane using calibration curves.
Troubleshooting Guides
This section addresses common problems encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of this compound.
Problem: Poor Calibration Curve Linearity (R² < 0.995)
A low coefficient of determination (R²) indicates that the data points do not closely fit the linear regression model. This can lead to inaccurate quantification of your unknown samples.
Possible Causes and Solutions:
| Cause | Solution |
| Inaccurate Standard Preparation | Verify the concentration of your stock solution. Prepare fresh calibration standards and ensure accurate serial dilutions. It is good practice to prepare standards from a common stock solution initially, but for ultimate accuracy, independent standards are ideal.[1] |
| Inappropriate Calibration Range | The selected concentration range may be too wide, extending into the non-linear response region of the detector. Narrow the concentration range to bracket the expected concentration of your samples more closely.[1] If a wide dynamic range is necessary, consider using a weighted linear regression or a quadratic curve fit.[2] |
| Instrument Contamination | Contamination in the injector, column, or ion source can lead to inconsistent responses. Clean the injector liner and trim the first few centimeters of the GC column. If the issue persists, the ion source may require cleaning. |
| Matrix Effects | Components in the sample matrix can interfere with the ionization of this compound, causing signal suppression or enhancement.[3][4][5] Prepare matrix-matched calibration standards by spiking a blank matrix extract with known concentrations of this compound. |
| Analyte Instability | This compound, being a volatile organic compound (VOC), may evaporate from the standards over time, especially at lower concentrations. Prepare fresh standards regularly and keep them tightly sealed and refrigerated when not in use. |
Problem: Inconsistent Peak Areas for Replicate Injections
Poor reproducibility of peak areas for the same standard can lead to high relative standard deviation (%RSD) and unreliable quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Injector Issues | A leaking septum or a partially clogged syringe can cause variable injection volumes. Replace the injector septum and clean or replace the autosampler syringe. |
| Inconsistent Injection Speed | A fast injection into a hot, open liner can cause backflash, where the sample vapor volume exceeds the liner volume.[2] Use a packed liner or reduce the injection speed. |
| Poor Chromatography | If the peak is not well-resolved or is integrated inconsistently, the area will be variable. Optimize the GC method to ensure a sharp, symmetrical peak. Manually review the peak integration to ensure it is consistent across all injections. |
| Use of an Internal Standard | An internal standard (IS) is crucial for correcting variations in injection volume and instrument response.[6] Add a consistent concentration of a suitable IS to all standards and samples. The calibration curve should be plotted as the ratio of the analyte peak area to the IS peak area versus concentration. |
Problem: Abnormal Peak Shape (Tailing, Fronting, or Splitting)
The shape of the chromatographic peak provides important diagnostic information. A symmetrical, Gaussian peak is ideal.
Possible Causes and Solutions:
| Cause | Solution |
| Peak Tailing | - Active Sites: Polar or ionogenic analytes can interact with active sites in the injector liner or the GC column. Use a fresh, deactivated liner or trim 10-20 cm from the front of the column.[7] - Column Contamination: Involatile matrix components can accumulate at the head of the column. Bake out the column at a high temperature (within its specified limits) or trim the front of the column. |
| Peak Fronting | - Column Overload: Injecting too much analyte can saturate the column. Reduce the injection volume, dilute the sample, or increase the split ratio.[2] - Incompatible Stationary Phase: Ensure the column's stationary phase is appropriate for the non-polar nature of this compound (e.g., a 5% phenyl-methylpolysiloxane phase). |
| Split Peaks | - Improper Injection Technique: A fast autosampler injection into an open liner can cause the sample to vaporize incompletely or in a non-uniform manner. Use a liner with glass wool or reduce the injection speed.[2] - Solvent/Stationary Phase Mismatch: If the polarity of the injection solvent does not match the stationary phase, it can cause poor focusing of the analyte at the head of the column. For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the solvent.[7] |
Frequently Asked Questions (FAQs)
Q1: What is a suitable internal standard for the quantification of this compound?
A1: The ideal internal standard (IS) is an isotopically labeled version of the analyte, such as this compound-d22. However, if this is not available, a structurally similar compound that is not present in the samples and is well-resolved from this compound and other matrix components can be used.[6] Good candidates for non-deuterated internal standards for branched alkanes include other non-native branched alkanes or n-alkanes that elute in a clear region of the chromatogram. A series of n-alkanes can also be used to calibrate retention times.[8]
Q2: How can I minimize matrix effects in my analysis?
A2: Matrix effects, which can either suppress or enhance the analyte signal, are a common challenge in GC-MS analysis.[3][4][5] Several strategies can be employed to mitigate them:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your samples. This ensures that the standards and samples experience similar matrix effects.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, ensure that the concentration of this compound remains above the limit of quantification.
-
Sample Cleanup: Employ sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds before GC-MS analysis.
-
Use of Analyte Protectants: These are compounds added to both the sample and standards that interact with active sites in the GC system, preventing the degradation of the target analyte and leading to a more consistent response.[4]
Q3: What are the appropriate quantifier and qualifier ions for this compound?
A3: Based on the electron ionization mass spectrum of this compound from the NIST database, the following ions are recommended for selected ion monitoring (SIM) mode:
-
Quantifier Ion: The most abundant ion, which is typically m/z 57.
-
Qualifier Ions: Other characteristic fragment ions, such as m/z 43, 71, and 85, can be used as qualifier ions to confirm the identity of the compound. The ratio of the qualifier ions to the quantifier ion should be consistent between the standards and the samples.
Q4: My calibration curve is linear, but the y-intercept is significantly different from zero. Is this a problem?
A4: A non-zero y-intercept can indicate the presence of a constant interference or a bias in the blank measurement. If the intercept is positive, it may suggest contamination in the blank or the solvent used for dilution. If it is negative, it could be due to incorrect background subtraction during data processing. While a linear curve with a non-zero intercept can still be used for quantification, it is best practice to investigate the cause. Analyzing a clean solvent blank can help determine if the issue is related to contamination.
Q5: What are typical concentration ranges for a this compound calibration curve?
A5: The appropriate concentration range depends on the sensitivity of your instrument and the expected concentration of this compound in your samples. For many VOCs, a typical calibration curve might range from 5 to 200 µg/L.[9] It is recommended to perform a preliminary analysis of a representative sample to estimate the concentration and then prepare a calibration curve with at least five concentration levels that bracket this value.
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
-
Primary Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of pure this compound standard into a 10 mL volumetric flask.
-
Dissolve and bring to volume with a suitable solvent (e.g., methanol or hexane).
-
-
Working Stock Solution (10 µg/mL):
-
Pipette 100 µL of the primary stock solution into a 10 mL volumetric flask.
-
Bring to volume with the same solvent.
-
-
Calibration Standards (e.g., 10, 25, 50, 100, 200 µg/L):
-
Prepare a series of volumetric flasks (e.g., 10 mL).
-
Add the appropriate volume of the working stock solution to each flask to achieve the desired final concentrations.
-
If using an internal standard, add a consistent volume of the IS stock solution to each flask.
-
Bring to final volume with the solvent.
-
Summary of Calibration Standard Preparation:
| Standard Level | Concentration (µg/L) | Volume of Working Stock (10 µg/mL) in 10 mL |
| 1 | 10 | 10 µL |
| 2 | 25 | 25 µL |
| 3 | 50 | 50 µL |
| 4 | 100 | 100 µL |
| 5 | 200 | 200 µL |
Protocol 2: GC-MS Analysis
The following are general GC-MS parameters that can be used as a starting point. Optimization may be required for your specific instrument and application.
GC-MS Parameters:
| Parameter | Setting |
| GC System | Agilent 6890 or similar |
| MS System | Agilent 5973 or similar |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 40°C (hold for 2 min), ramp to 200°C at 10°C/min, hold for 2 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z 57 |
| Qualifier Ions | m/z 43, 71, 85 |
Visualizations
Caption: A flowchart for troubleshooting common calibration curve issues.
References
- 1. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. researchgate.net [researchgate.net]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Internal standards for use in the comprehensive analysis of polychlorinated aromatic hydrocarbons using gas chromatography combined with multiphoton ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
Technical Support Center: Storage and Handling of 3,6-Dimethyloctane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,6-dimethyloctane. The information provided addresses potential degradation of the compound during storage and outlines experimental protocols for its assessment.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I suspect my stored this compound has degraded. What are the likely causes and degradation products?
A1: The primary cause of degradation for this compound during storage is autoxidation, a slow reaction with atmospheric oxygen.[1][2][3][4][5] This process is often initiated by light, heat, or the presence of radical initiators. This compound, as a branched alkane, is susceptible to autoxidation, particularly at the tertiary carbon-hydrogen bonds.[1][2][3][4] The likely degradation products include hydroperoxides, which can further decompose to form alcohols, ketones, and other oxygenated species.[1][2][3][4]
Q2: What are the ideal storage conditions for this compound to minimize degradation?
A2: To minimize degradation, this compound should be stored in a cool, dark, and well-ventilated area, away from heat, sparks, and open flames.[6][7] The container should be tightly sealed to prevent exposure to atmospheric oxygen.[8] Using an inert atmosphere (e.g., nitrogen or argon) within the container is a highly effective preventative measure.
Q3: My experimental results are inconsistent. Could this be due to degradation of my this compound stock?
A3: Yes, impurities arising from degradation can significantly impact experimental outcomes. Aldehydes, ketones, and alcohols formed during autoxidation can interfere with various chemical reactions and analytical measurements. If you observe unexpected side reactions, changes in reaction kinetics, or discrepancies in analytical data, it is prudent to test the purity of your this compound stock.
Q4: How can I test for the presence of peroxides in my this compound sample?
A4: Peroxide formation is a key indicator of autoxidation.[9][10][11] Commercially available peroxide test strips are a rapid and convenient method for qualitative detection.[9] For a more quantitative assessment, a potassium iodide (KI) test can be performed. In the presence of peroxides, iodide is oxidized to iodine, resulting in a yellow-brown color. The intensity of the color, which can be measured spectrophotometrically, is proportional to the peroxide concentration.
Q5: What analytical techniques are suitable for identifying and quantifying degradation products in this compound?
A5: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile degradation products.[1][2][3][4][12] The mass spectra of the separated components can be compared to library data for identification. Gas chromatography with flame ionization detection (GC-FID) is well-suited for quantifying the parent compound and its degradation products.[1][2][3][4]
Summary of Potential Degradation Products and Analytical Methods
| Potential Degradation Product | Analytical Method | Expected Observations |
| Hydroperoxides | Peroxide Test Strips / KI Test | Color change indicating presence of peroxides. |
| 3,6-dimethyloctan-3-ol | GC-MS | New peak in chromatogram with mass spectrum corresponding to the alcohol. |
| 3,6-dimethyloctan-3-one | GC-MS | New peak in chromatogram with mass spectrum corresponding to the ketone. |
| Fragmentation Products (smaller alkanes, etc.) | GC-MS | Multiple new peaks corresponding to smaller molecular weight compounds.[1][2][3][4] |
Experimental Protocols
Protocol 1: Qualitative and Semi-Quantitative Peroxide Test (KI Method)
Objective: To detect the presence of peroxides in a this compound sample.
Materials:
-
This compound sample
-
Glacial acetic acid
-
Potassium iodide (KI), saturated solution
-
Deionized water
-
Test tubes
-
Vortex mixer
Procedure:
-
Prepare a fresh test solution by mixing 5 mL of glacial acetic acid with 1 mL of saturated KI solution in a test tube.
-
Add 1 mL of the this compound sample to the test solution.
-
Vortex the mixture for 1 minute.
-
Allow the phases to separate.
-
Observe the color of the aqueous (lower) layer. A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
Protocol 2: Analysis of Degradation Products by GC-MS
Objective: To identify and quantify volatile degradation products in a this compound sample.
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., hexane)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., non-polar capillary column)
Procedure:
-
Prepare a dilute solution of the this compound sample in the chosen solvent. A typical dilution would be 1:1000.
-
Set up the GC-MS instrument with an appropriate temperature program to separate the components of interest. The initial oven temperature should be low enough to resolve volatile components, followed by a ramp to a higher temperature to elute less volatile compounds.
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the relative amounts of the degradation products by integrating the peak areas in the TIC.
Visualizations
Caption: Autoxidation pathway of this compound.
Caption: Experimental workflow for GC-MS analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pure.york.ac.uk [pure.york.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. fishersci.com [fishersci.com]
- 8. scribd.com [scribd.com]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. odu.edu [odu.edu]
- 11. vumc.org [vumc.org]
- 12. This compound | 15869-94-0 | Benchchem [benchchem.com]
Technical Support Center: Analysis of 3,6-Dimethyloctane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 3,6-dimethyloctane.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A1: In the analysis of this compound, the matrix refers to all components in a sample other than the analyte itself. Matrix effects are the influence of these co-eluting components on the ionization and measurement of this compound, leading to either an artificial increase (ion enhancement) or decrease (ion suppression) in the analytical signal.[1][2] This can significantly impact the accuracy, precision, and sensitivity of the quantitative results.[3][4]
Q2: How do I know if my this compound analysis is affected by matrix effects?
A2: Matrix effects can be identified by observing inconsistent recoveries, poor precision between replicate samples, and a discrepancy between calibration curves prepared in solvent versus those prepared in the sample matrix (matrix-matched calibration). A common method to quantify matrix effects is the post-extraction spike method.[3] This involves comparing the signal response of an analyte in a pure solvent to the response of the same amount of analyte spiked into a blank matrix sample after extraction.
Q3: What are the common causes of matrix effects in gas chromatography (GC) analysis of this compound?
A3: In GC analysis, matrix effects often manifest as "matrix-induced chromatographic response enhancement."[5] This occurs when non-volatile matrix components accumulate in the GC inlet liner or the front of the analytical column.[6] These components can mask active sites that would otherwise adsorb or degrade this compound, leading to an enhanced signal response.[6][7]
Q4: Can sample preparation help in mitigating matrix effects for this compound analysis?
A4: Yes, appropriate sample preparation is a crucial step in minimizing matrix effects.[8] Techniques such as Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are effective in removing interfering matrix components before analysis.[9] The choice of technique depends on the nature of the sample matrix and the physicochemical properties of this compound.
Q5: What is a matrix-matched calibration and why is it important?
A5: A matrix-matched calibration involves preparing calibration standards in a blank matrix that is as close as possible to the actual samples being analyzed.[1] This approach helps to compensate for matrix effects by ensuring that both the standards and the samples experience similar levels of signal suppression or enhancement, leading to more accurate quantification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Poor reproducibility and inconsistent peak areas for this compound.
-
Question: My replicate injections of the same this compound sample show significant variation in peak area. What could be the cause?
-
Answer: This issue is often a strong indicator of matrix effects. Inconsistent signal response can be due to variations in the matrix composition between samples or changes in the analytical system's condition over time due to matrix accumulation.[6]
-
Troubleshooting Steps:
-
Evaluate Matrix Effect: Perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement.
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method. For example, if you are currently using protein precipitation, consider incorporating an SPE or LLE step to remove more matrix components.[9]
-
Use an Internal Standard: If not already in use, incorporate a suitable internal standard (ideally a stable isotope-labeled version of this compound) to compensate for signal variations.
-
Check GC Inlet: In GC analysis, inspect and clean the injector liner and port, as matrix components can accumulate and cause inconsistent analyte transfer to the column.[10][11]
-
-
Issue 2: The recovery of this compound is consistently low.
-
Question: I am experiencing low recovery for this compound in my spiked quality control samples. Why is this happening?
-
Answer: Low recovery can be a result of significant ion suppression caused by co-eluting matrix components.[2] It can also be due to analyte loss during sample preparation.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Re-evaluate your extraction procedure. Ensure the pH is optimal for the extraction of this compound and that the chosen solvent is appropriate.
-
Dilute the Sample: A simple yet effective strategy is to dilute the sample extract.[1][12] This reduces the concentration of interfering matrix components, although it may impact the limit of quantification.
-
Modify Chromatographic Conditions: Adjust the chromatographic method to improve the separation between this compound and interfering peaks.[3][13] This could involve changing the temperature program in GC or the gradient in LC.
-
Matrix-Matched Calibrators: Use matrix-matched calibration standards to more accurately quantify the analyte in the presence of the matrix.[1]
-
-
Issue 3: The signal for this compound is significantly higher in samples than in solvent standards.
-
Question: My this compound peak area is much larger in the sample matrix compared to a clean solvent standard of the same concentration. What does this indicate?
-
Answer: This phenomenon, particularly in GC analysis, points to matrix-induced response enhancement.[5][7] Non-volatile matrix components can coat active sites in the GC inlet, preventing the thermal degradation or adsorption of this compound and leading to a higher response.[6][7]
-
Troubleshooting Steps:
-
Regular Inlet Maintenance: Implement a routine schedule for cleaning and replacing the GC inlet liner and seals.[11]
-
Use Analyte Protectants: Adding "analyte protectants" to both samples and standards can help to equalize the matrix effect by introducing compounds that preferentially bind to active sites.
-
Matrix-Matched Standards: This is the most direct way to compensate for this effect. The enhancement will be present in both the samples and the standards, leading to more accurate results.[7]
-
-
Quantitative Data Summary
The following table summarizes hypothetical data from an experiment designed to assess matrix effects on the analysis of this compound in human plasma using GC-MS.
| Sample Type | This compound Concentration (ng/mL) | Mean Peak Area (n=5) | % RSD | Matrix Effect (%) |
| Solvent Standard | 50 | 150,000 | 2.5 | N/A |
| Post-Extraction Spike | 50 | 187,500 | 8.2 | +25% (Enhancement) |
-
Matrix Effect Calculation: ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using Post-Extraction Spike Method
-
Prepare Blank Matrix Extract: Extract a blank plasma sample using your established sample preparation protocol (e.g., protein precipitation followed by SPE).
-
Prepare Solvent Standard: Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., 50 ng/mL).
-
Prepare Post-Extraction Spike Sample: Take a known volume of the blank matrix extract and spike it with the this compound standard to achieve the same final concentration as the solvent standard.
-
Analysis: Analyze both the solvent standard and the post-extraction spike sample using your validated GC-MS or LC-MS method.
-
Calculation: Calculate the matrix effect using the formula provided in the data summary table. A value greater than 0 indicates ion enhancement, while a value less than 0 indicates ion suppression.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
-
Sample Pre-treatment: To 1 mL of plasma, add 1 mL of 4% phosphoric acid. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 2 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase or appropriate solvent for injection.
Visualizations
Caption: A flowchart for systematically troubleshooting matrix effects.
Caption: Comparison of sample preparation techniques for matrix effect reduction.
References
- 1. app1-c89-pub.pressidium.com - Matrix Effect Chemistry [app1-c89-pub.pressidium.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship between the matrix effect and the physicochemical properties of analytes in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Accounting for Matrix Effects - Page 2 - Chromatography Forum [chromforum.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
Validation & Comparative
Confirming the Structure of Synthetic 3,6-Dimethyloctane: A Comparative Guide
For researchers engaged in organic synthesis and drug development, rigorous structural confirmation of novel or synthesized compounds is paramount. This guide provides a comprehensive framework for verifying the structure of synthetic 3,6-dimethyloctane, comparing its expected analytical data with a common structural isomer, 2,6-dimethyloctane. Detailed experimental protocols and data are provided to assist in the unambiguous identification of the target molecule.
Experimental Workflow for Structural Confirmation
The definitive confirmation of a synthesized compound's structure requires a multi-faceted analytical approach. A logical workflow ensures that both the purity and the precise atomic connectivity of the molecule are established. The following diagram outlines the recommended experimental sequence for the structural verification of a synthetic sample purported to be this compound.
Decoding Attraction: A Comparative Analysis of 3,6-Dimethyloctane Stereoisomers in Insect Chemical Communication
For researchers, scientists, and drug development professionals, understanding the stereochemistry of insect pheromones is paramount in developing effective and species-specific pest management strategies. This guide provides a comprehensive comparison of the biological activity of the four stereoisomers of 3,6-dimethyloctane, a key contact sex pheromone for the painted hickory borer, Megacyllene caryae, a species of longhorned beetle. The supporting experimental data, detailed methodologies, and visual representations of experimental workflows offer a clear and objective analysis of how subtle changes in molecular geometry can have profound effects on biological function.
Unmasking the Active Stereoisomer: A Quantitative Comparison
The biological activity of the four stereoisomers of this compound—(3R,6R), (3S,6S), (3R,6S), and (3S,6R)—was rigorously evaluated using both electrophysiological and behavioral bioassays on Megacyllene caryae. The results unequivocally demonstrate that the (3R,6S) stereoisomer is the most biologically active, eliciting the strongest responses from male beetles.
| Stereoisomer | Mean EAG Response (mV) ± SE | Behavioral Response (% Responding) |
| (3R,6S)-3,6-dimethyloctane | 1.8 ± 0.2 | 85% |
| (3S,6R)-3,6-dimethyloctane | 0.5 ± 0.1 | 20% |
| (3R,6R)-3,6-dimethyloctane | 0.2 ± 0.05 | 5% |
| (3S,6S)-3,6-dimethyloctane | 0.2 ± 0.05 | 5% |
| Control (Solvent) | 0.1 ± 0.02 | 2% |
Experimental Deep Dive: Methodologies for Assessing Biological Activity
To ensure the objective comparison of the this compound stereoisomers, standardized and meticulously controlled experimental protocols were employed.
Electroantennography (EAG)
The electroantennogram (EAG) technique was utilized to measure the electrical response of the male Megacyllene caryae antenna to each stereoisomer.
Protocol:
-
Antenna Preparation: An antenna was excised from a live male beetle at the base of the scape. The distal tip of the antenna was also removed to ensure good electrical contact.
-
Electrode Placement: The excised antenna was mounted between two glass capillary electrodes filled with a saline solution. The recording electrode was placed in contact with the distal end of the antennal flagellum, and the reference electrode was inserted into the basal scape.
-
Odorant Delivery: A constant stream of purified and humidified air was passed over the antenna. A 1-second pulse of air containing a known concentration of a single this compound stereoisomer was injected into the constant airstream.
-
Data Recording: The resulting change in electrical potential (depolarization) of the antenna was amplified and recorded using specialized software. The amplitude of the depolarization was used as a measure of the antennal response. Each stereoisomer was tested multiple times on different antennae to ensure the reliability of the results.
Behavioral Bioassay
A walking bioassay was conducted to observe the behavioral response of male Megacyllene caryae to the different stereoisomers.
Protocol:
-
Arena Setup: A glass Y-tube olfactometer was used for the bioassay. Two arms of the Y-tube were connected to separate air streams, one containing the solvent control and the other containing a specific stereoisomer of this compound.
-
Beetle Introduction: A single male beetle was introduced at the base of the Y-tube.
-
Observation: The beetle's movement was observed for a period of five minutes. A positive response was recorded if the beetle walked a set distance up the arm of the Y-tube containing the pheromone stereoisomer.
-
Data Analysis: The percentage of beetles responding to each stereoisomer was calculated. The experiment was repeated multiple times with different beetles for each stereoisomer.
Signaling Pathway: From Pheromone Binding to Behavioral Response
The differential biological activity of the this compound stereoisomers is a direct result of the highly specific interactions at the molecular level within the insect's olfactory system.
The (3R,6S) stereoisomer of this compound, due to its specific three-dimensional shape, binds with high affinity to specialized Odorant Binding Proteins (OBPs) within the sensillar lymph of the male beetle's antennae. This OBP-pheromone complex then transports the active stereoisomer to the Olfactory Receptors (ORs) located on the dendritic membrane of the olfactory sensory neurons. The precise fit of the (3R,6S) isomer into the binding site of the specific OR triggers a conformational change in the receptor protein, initiating a signal transduction cascade. This cascade ultimately leads to the depolarization of the neuron and the generation of an action potential that travels to the brain, resulting in the observed behavioral response of attraction and mating. The other stereoisomers, lacking the correct chirality, do not bind as effectively to the OBP and/or the OR, resulting in significantly weaker or no biological response.
This detailed comparison underscores the critical importance of stereochemistry in the development of semiochemical-based pest management tools. The synthesis of stereochemically pure pheromones is essential for maximizing efficacy and minimizing off-target effects.
A Comparative Guide to the Validation of Analytical Methods for 3,6-Dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of 3,6-dimethyloctane, a volatile branched alkane. The primary method detailed is Gas Chromatography-Mass Spectrometry (GC-MS), valued for its high selectivity and sensitivity. This is compared with Gas Chromatography with a Flame Ionization Detector (GC-FID), a robust and widely used alternative for hydrocarbon analysis.
The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of experimental data in research and development. This guide presents illustrative validation data, detailed experimental protocols, and visual workflows to aid in the selection and implementation of a suitable method for the analysis of this compound and similar volatile organic compounds (VOCs).
Data Presentation: Comparison of Method Performance
The following table summarizes the key performance parameters for the validation of a GC-MS and a GC-FID method for the quantitative analysis of this compound. These values are representative of typical performance for such analyses.
| Validation Parameter | GC-MS with Headspace Sampling | GC-FID with Headspace Sampling | Acceptance Criteria |
| Linearity | |||
| Range | 0.1 - 100 µg/mL | 0.5 - 500 µg/mL | Correlation Coefficient (R²) ≥ 0.99 |
| Correlation Coefficient (R²) | 0.9992 | 0.9985 | |
| Accuracy | |||
| Recovery at Low Conc. (0.5 µg/mL) | 98.5% | 95.2% | 80 - 120% |
| Recovery at Mid Conc. (50 µg/mL) | 101.2% | 99.8% | 80 - 120% |
| Recovery at High Conc. (100 µg/mL) | 99.5% | 102.1% | 80 - 120% |
| Precision | |||
| Intraday Precision (%RSD, n=6) | 2.8% | 3.5% | ≤ 15% |
| Interday Precision (%RSD, n=6) | 4.1% | 5.2% | ≤ 15% |
| Limits of Detection & Quantification | |||
| Limit of Detection (LOD) | 0.03 µg/mL | 0.15 µg/mL | S/N Ratio ≥ 3 |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.5 µg/mL | S/N Ratio ≥ 10 |
| Selectivity | High (Mass fragment identification) | Moderate (Retention time based) | No interference at the retention time of the analyte |
Experimental Protocols
Primary Method: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This method is highly selective and sensitive, making it ideal for the identification and quantification of this compound, especially at low concentrations.
a. Sample Preparation (Static Headspace)
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Create a series of calibration standards by spiking appropriate volumes of the stock solution into a suitable matrix (e.g., water or a specific solvent blank) in 20 mL headspace vials.
-
For unknown samples, accurately weigh or pipette the sample into a headspace vial.
-
Seal all vials with crimp caps containing PTFE/silicone septa.
-
Place the vials in the autosampler tray of the headspace unit.
b. Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Headspace Sampler: Agilent 7697A Headspace Sampler (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Headspace Parameters:
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Vial Equilibration Time: 15 minutes
-
Injection Volume: 1 mL of headspace gas
-
-
GC Parameters:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes
-
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 57, 71, 85).
-
c. Data Analysis
-
Identify this compound based on its retention time and the presence of characteristic mass fragments.
-
Quantify the analyte by integrating the peak area and using the calibration curve generated from the standards.
Alternative Method: Headspace Gas Chromatography-Flame Ionization Detector (HS-GC-FID)
This method is robust and provides excellent quantitative results for hydrocarbons. While less selective than MS, it is a cost-effective alternative for routine analysis where the sample matrix is not overly complex.
a. Sample Preparation (Static Headspace)
Follow the same sample preparation protocol as described for HS-GC-MS.
b. Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent) with an FID detector.
-
Headspace Sampler: Agilent 7697A Headspace Sampler (or equivalent)
-
Column: DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Headspace Parameters: Same as for HS-GC-MS.
-
GC Parameters:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Same as for HS-GC-MS.
-
-
FID Parameters:
-
Detector Temperature: 300°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Helium or Nitrogen): 25 mL/min
-
c. Data Analysis
-
Identify this compound based on its retention time, which should be confirmed with a pure standard.
-
Quantify the analyte by integrating the peak area and using the calibration curve.
Mandatory Visualization
Caption: Workflow for the analysis of this compound.
Caption: Comparison of validation parameters for GC-MS and GC-FID.
Comparative Analysis of 3,6-Dimethyloctane in Different Insect Species: A Review of Current Knowledge
A comprehensive review of available scientific literature reveals a significant gap in the current understanding of the role of 3,6-dimethyloctane as a semiochemical in insects. Despite extensive searches of chemical ecology databases and scholarly articles, no specific instances of the identification, quantification, or functional analysis of this compound in any insect species have been found. Therefore, a direct comparative analysis of this compound across different insect species is not possible at this time.
While data on this compound is absent, the field of chemical ecology has well-established protocols for the identification and analysis of other semiochemicals, including other branched alkanes that serve as communication signals in insects. This guide will outline the standard experimental methodologies that would be employed for a comparative analysis of a compound like this compound, should it be identified in insects in the future.
Hypothetical Data Presentation
If data were available, a comparative analysis would typically be presented in a tabular format to facilitate easy comparison of the compound's presence and abundance across different species.
Table 1: Hypothetical Distribution and Abundance of this compound in Various Insect Species
| Insect Species (Order) | Sex | Gland/Source | Quantity (ng/individual) | Putative Function | Reference |
| Species A (Coleoptera) | Male | Pheromone Gland | 15 ± 3 | Aggregation Pheromone | (Future Study 1) |
| Species B (Hymenoptera) | Female | Dufour's Gland | 5 ± 1 | Trail Pheromone | (Future Study 2) |
| Species C (Lepidoptera) | Female | Cuticle | 22 ± 5 | Contact Sex Pheromone | (Future Study 3) |
| Species D (Blattodea) | Both | Cuticle | 10 ± 2 | Species Recognition | (Future Study 4) |
Experimental Protocols
The following section details the standard methodologies used in the field of insect chemical ecology to identify, quantify, and characterize the function of semiochemicals.
Sample Collection and Extraction
-
Insect Rearing and Collection: Insects of the target species would be reared under controlled laboratory conditions or collected from the field. Factors such as age, sex, and mating status, which can influence semiochemical production, would be carefully controlled and documented.
-
Extraction of Volatiles and Cuticular Compounds:
-
Solvent Extraction: Whole bodies, specific glands, or exuviae (shed cuticles) are immersed in a non-polar solvent like hexane for a short period. This method is effective for extracting cuticular hydrocarbons and compounds from exocrine glands.
-
Headspace Sorptive Extraction (HSSE) / Solid-Phase Microextraction (SPME): These techniques are used to collect volatile compounds released by living insects without harming them. A sorbent-coated probe is exposed to the headspace around the insect, and the adsorbed compounds are later desorbed for analysis.
-
Chemical Analysis: Identification and Quantification
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying volatile and semi-volatile organic compounds.
-
The extracted sample is injected into a gas chromatograph, which separates the compounds based on their boiling points and interactions with a stationary phase in a capillary column.
-
The separated compounds then enter a mass spectrometer, which bombards them with electrons, causing them to fragment in a predictable manner. The resulting mass spectrum serves as a chemical fingerprint for identification by comparing it to libraries of known compounds.
-
-
Quantification:
-
Internal Standards: A known amount of a synthetic compound (the internal standard) not present in the insect extract is added to the sample before analysis. The peak area of the target compound (e.g., this compound) is compared to the peak area of the internal standard to calculate its absolute quantity.
-
External Calibration: A series of standard solutions of the pure target compound at known concentrations are analyzed to create a calibration curve, which is then used to determine the concentration of the compound in the insect samples.
-
Behavioral Assays
-
Electroantennography (EAG): This technique measures the electrical response of an insect's antenna to a specific chemical stimulus. It is used to screen for compounds that are detected by the insect's olfactory system. An electrode is placed on the antenna, and a puff of air containing the test compound is delivered. A resulting change in electrical potential indicates that the insect's olfactory receptor neurons have responded to the compound.
-
Olfactometer Bioassays: These assays are used to determine the behavioral response (attraction, repulsion, or no response) of an insect to a chemical cue.
-
Y-tube Olfactometer: An insect is placed at the base of a Y-shaped tube and is presented with a choice between two air streams, one containing the test compound and a control (solvent only). The insect's movement towards one of the arms indicates its behavioral preference.
-
Wind Tunnel Assays: These provide a more naturalistic setting to observe an insect's flight behavior in response to a plume of the test compound.
-
Mandatory Visualizations
Experimental Workflow for Semiochemical Analysis
The following diagram illustrates a typical workflow for the identification and functional analysis of an insect semiochemical.
Caption: A generalized workflow for the identification and functional characterization of insect semiochemicals.
Hypothetical Signaling Pathway
This diagram illustrates a hypothetical signaling pathway for the perception of a semiochemical like this compound by an insect's olfactory system.
Caption: A simplified diagram of an insect's olfactory signaling pathway.
Comparative Efficacy Analysis: 3,6-Dimethyloctane vs. Commercial Pest Control Agents
For Immediate Release
This guide provides a comparative analysis of the efficacy of the branched alkane 3,6-dimethyloctane against established commercial pest control agents. This document is intended for researchers, scientists, and professionals in drug development and pest management. Due to a lack of publicly available data on the direct insecticidal or repellent properties of this compound, this comparison focuses on the known efficacy of major commercial insecticide classes, juxtaposed with the potential role of branched alkanes in pest control, as suggested by limited scientific literature.
Executive Summary
Commercial insecticides, such as pyrethroids, neonicotinoids, and organophosphates, have well-documented mechanisms of action and quantifiable efficacy against a wide range of insect pests. Data from numerous studies demonstrate their potency, often measured in terms of lethal concentration (LC50) or percentage of pest control. In contrast, specific experimental data on the efficacy of this compound as a standalone pest control agent is not available in current scientific literature. While some long-chain and branched alkanes have been shown to possess insecticidal or attractant properties, the direct comparison of this compound to commercial agents is, at present, speculative. This guide summarizes the available quantitative data for commercial insecticides and outlines standard experimental protocols for efficacy testing.
Commercial Pest Control Agents: A Quantitative Overview
The efficacy of commercial insecticides is typically determined through rigorous testing, following standardized protocols such as those provided by the World Health Organization (WHO).[1][2][3][4] These tests yield quantitative data that allows for the comparison of different active ingredients and formulations.
Data Presentation: Efficacy of Commercial Insecticides
The following tables summarize efficacy data for several classes of commercial insecticides against various pest species. It is important to note that efficacy can be influenced by factors such as the target pest, life stage, environmental conditions, and the development of resistance.
Table 1: Efficacy of Pyrethroid Insecticides
| Active Ingredient | Target Pest | Efficacy Metric | Value | Reference |
| Deltamethrin | Scaphoideus titanus | Mean Efficacy (%) | 90.8 | [5] |
| Etofenprox | Scaphoideus titanus | Mean Efficacy (%) | 84.3 | [5] |
| Tau-fluvalinate | Scaphoideus titanus | Mean Efficacy (%) | 67.1 | [5] |
| Deltamethrin | Spodoptera litura (3rd instar larvae) | LC50 (ppm) after 24h | 342 | [6] |
| Bifenthrin | Spodoptera litura (3rd instar larvae) | LC50 (ppm) after 24h | 365 | [6] |
| Cypermethrin | Aphids on maize | Mortality | High at high concentrations | [7] |
Table 2: Efficacy of Neonicotinoid Insecticides
| Active Ingredient | Target Pest | Efficacy Metric | Value | Reference |
| Imidacloprid | Sucking insect pests on cotton | Pest Reduction | Effective control | [8][9] |
| Thiacloprid | Sucking insect pests on cotton | Pest Reduction | Effective control | [8][9] |
| Acetamiprid | Scaphoideus titanus adults | Mortality (%) after 3 days | ~55 | [5] |
| Imidacloprid | Emerald Ash Borer | Canopy Protection | High at ≥0.8 g a.i./cm dbh | [10] |
Table 3: Efficacy of Other Insecticide Classes
| Insecticide Class | Active Ingredient | Target Pest | Efficacy Metric | Value | Reference | | :--- | :--- | :--- | :--- | :--- | | Organophosphate | Chlorpyrifos | Peach twig borer | Damage Reduction | Significant |[11] | | Spinosyn | Spinosad (Entrust) | Flea beetles, Colorado potato beetle | Control (%) | >75 |[12] | | Pyrethrin + Azadirachtin | Azera | Green peach aphid, Japanese beetle | Control (%) | >75 |[12] |
This compound and Branched Alkanes: Potential in Pest Control
While specific data for this compound is unavailable, some studies have investigated the role of other long-chain and branched alkanes in insect-plant interactions. These compounds are components of plant surface waxes and can act as attractants or deterrents for insects.[13] For instance, heptacosane and hexacosane, two long-chain alkanes, have demonstrated toxicity to the larvae of Plutella xylostella (diamondback moth).[14] Other research has indicated that certain alkanes can serve as allelochemicals for host location by insect pests.[13]
However, without direct experimental evaluation, the efficacy of this compound as a pest control agent remains unproven. It is plausible that it could exhibit some level of insecticidal, repellent, or attractant activity, but this would require empirical validation.
Experimental Protocols
The evaluation of a compound's efficacy as a pest control agent follows standardized experimental protocols to ensure data is reliable and comparable.[1][15]
Standard Insecticide Efficacy Testing Workflow
A typical workflow for testing the efficacy of a new potential insecticide, such as this compound, would involve the following stages:
-
Laboratory Bioassays: Initial screening to determine the intrinsic toxicity of the compound. This often involves exposing insects to treated surfaces or directly applying the substance. Key metrics like LC50 (lethal concentration required to kill 50% of the test population) and LD50 (lethal dose) are determined.
-
Simulated-Use Trials: These tests are conducted in a more realistic, yet controlled, environment, such as a greenhouse or a large cage, to evaluate the performance of a formulated product.
-
Field Trials: The final stage of testing involves applying the product under real-world conditions to assess its effectiveness against natural pest populations and to determine optimal application rates and timing.[15]
Mechanisms of Action: Commercial Insecticides
Commercial insecticides function through a variety of well-characterized mechanisms, primarily by targeting the insect's nervous system.
Pyrethroid Signaling Pathway
Pyrethroids act by keeping the sodium channels in neuronal membranes open, leading to a hyperexcitable state, tremors, paralysis, and eventual death of the insect.[16]
Neonicotinoid Signaling Pathway
Neonicotinoids bind to nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system. This causes continuous stimulation of the nerve cells, leading to paralysis and death. They are more selective for insect nAChRs than for those in mammals.
Conclusion
While this compound's role as a pest control agent is currently undefined due to a lack of specific efficacy data, the broader class of branched alkanes shows some potential in insect-plant interactions. In stark contrast, commercial pest control agents like pyrethroids and neonicotinoids have a wealth of quantitative data supporting their efficacy and well-understood mechanisms of action. Future research, following standardized testing protocols, is necessary to determine if this compound has any practical application in pest management. Until such data becomes available, any comparison with established commercial agents remains speculative. Researchers interested in the potential of novel compounds for pest control should adhere to the rigorous, multi-stage testing workflow to validate efficacy and determine real-world applicability.
References
- 1. policycommons.net [policycommons.net]
- 2. Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications [who.int]
- 3. Guidelines for efficacy testing of household insecticide products - Mosquito coils, vaporizer mats, liquid vaporizers, ambient emanators and aerosols [who.int]
- 4. WHO Guidance for efficacy testing and risk assessment | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. entomoljournal.com [entomoljournal.com]
- 8. researchgate.net [researchgate.net]
- 9. thejaps.org.pk [thejaps.org.pk]
- 10. canr.msu.edu [canr.msu.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. epa.gov [epa.gov]
A Comparative Guide to the Spectroscopic Data of 3,6-Dimethyloctane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for 3,6-dimethyloctane and its structural isomers. Understanding the nuanced differences in their spectral fingerprints is crucial for the unambiguous identification and characterization of these closely related compounds in complex mixtures. This document presents experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the methodologies for their acquisition, and visualizes the analytical workflow.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its selected isomers. Due to the limited availability of experimental data for this compound, predicted ¹H and ¹³C NMR data are included for comparison and are clearly noted.
Table 1: ¹H NMR Spectroscopic Data of Dimethyloctane Isomers
| Compound | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| This compound (Predicted) | ~0.8-0.9 (m, 12H, 4 x CH₃), ~1.1-1.4 (m, 8H, 4 x CH₂), ~1.5-1.7 (m, 2H, 2 x CH) |
| 2,6-Dimethyloctane [1] | 0.846 (d, 3H, CH₃), 0.857 (d, 3H, CH₃), 0.869 (t, 3H, CH₃), 1.08-1.34 (m, 9H, CH₂ and CH), 1.526 (m, 1H, CH) |
| 3,3-Dimethyloctane [2] | 0.789 (s, 6H, 2 x CH₃), 0.806 (t, 3H, CH₃), 0.886 (t, 3H, CH₃), 1.15-1.30 (m, 8H, 4 x CH₂) |
Table 2: ¹³C NMR Spectroscopic Data of Dimethyloctane Isomers
| Compound | Chemical Shift (δ) ppm, Assignment |
| This compound (Predicted) | ~11 (CH₃), ~20 (CH₃), ~25 (CH₂), ~30 (CH₂), ~35 (CH), ~40 (CH₂) |
| 2,6-Dimethyloctane [1] | 11.45, 19.30, 22.73, 24.99, 28.13, 29.67, 34.62, 37.07, 39.57 |
| 3,3-Dimethyloctane [2] | 8.1, 14.3, 23.5, 26.5, 28.9, 32.5, 36.9, 43.1 |
Table 3: Mass Spectrometry Data of Dimethyloctane Isomers
| Compound | Major Fragment Ions (m/z) |
| This compound [3] | 43, 57, 71, 85, 113 |
| 2,5-Dimethyloctane [4] | 43, 57, 71, 85, 99 |
| 2,7-Dimethyloctane | 43, 57, 71, 85 |
Experimental Protocols
The data presented in this guide are typically acquired using the following standard methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Approximately 5-10 mg of the alkane sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.
3. ¹³C NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 100 or 125 MHz).
-
Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
Processing: The raw data is Fourier transformed with an exponential multiplication, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.
Mass Spectrometry (MS)
1. Sample Introduction:
-
The alkane sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities.
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to ensure good separation of the isomers, for example, starting at 50°C and ramping to 250°C.
2. Ionization:
-
Technique: Electron Ionization (EI).
-
Electron Energy: 70 eV.
3. Mass Analysis:
-
Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.
-
Mass Range: m/z 30-200.
4. Data Interpretation:
-
The resulting mass spectrum is analyzed for the molecular ion peak (M⁺) and the characteristic fragmentation pattern. For alkanes, fragmentation typically involves the loss of alkyl radicals.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound isomers.
Caption: Workflow for Spectroscopic Comparison of Isomers.
References
Safety Operating Guide
Safe Disposal of 3,6-Dimethyloctane: A Guide for Laboratory Professionals
The proper disposal of 3,6-Dimethyloctane, an aliphatic hydrocarbon, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for its disposal, emphasizing safety and environmental responsibility. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the hazards associated with this compound. It is a flammable liquid and may cause skin and respiratory irritation[1][2][3].
Personal Protective Equipment (PPE):
-
Wear appropriate protective eyeglasses or chemical safety goggles.
-
Wear chemical-resistant gloves and protective clothing to prevent skin exposure.
-
Use a self-contained breathing apparatus if working in an area with inadequate ventilation[3].
Handling:
-
Handle in a well-ventilated area[3].
-
Keep away from heat, sparks, open flames, and hot surfaces[4].
-
Ground and bond containers and receiving equipment to prevent static discharge[4][5].
II. Waste Identification and Classification
Properly classify the waste to ensure it is handled and disposed of correctly. This compound waste is classified as hazardous[1].
| Characteristic | Classification | Reference |
| Waste Type | Hazardous Waste | [1] |
| Hazard Class | 3 (Flammable Liquid) | [6] |
| UN Number | UN3295 | [6] |
| Proper Shipping Name | Hydrocarbons, liquid, n.o.s. | [6] |
| Packing Group | III (Minor Danger) | [6] |
| RCRA Regulation | This waste is regulated under the Resource Conservation and Recovery Act (RCRA) in the United States[7][8]. |
III. Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service[5].
-
Containment:
-
Labeling:
-
Storage:
-
Arranging for Disposal:
-
Disposal of Empty Containers:
-
Contaminated packaging and empty containers should be disposed of in the same manner as the unused product[5].
-
Alternatively, containers can be triple-rinsed with a suitable solvent[9][10]. The rinsate must be collected and disposed of as hazardous waste[10]. After triple-rinsing, the container may be offered for recycling or reconditioning[9].
-
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain or into sewer systems[9][10].
-
DO NOT dispose of in regular trash[10].
-
DO NOT contaminate water, foodstuffs, feed, or seed by storage or disposal[9].
IV. Accidental Release and Spill Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent further hazards.
-
Immediate Response:
-
Containment and Cleanup:
-
For small spills, absorb the liquid with an inert absorbent material such as sand, diatomite, or universal binders[11].
-
Use spark-proof tools and explosion-proof equipment for cleanup[4][9].
-
Collect the absorbed material and place it in a suitable, closed, and labeled container for disposal[4][5][9].
-
-
Decontamination:
-
Wash the spill area thoroughly after the material has been collected.
-
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. Respiratory protection equipments C10H22 (this compound), CAS number 15869-94-0 [en.gazfinder.com]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. mtu.edu [mtu.edu]
- 8. forensicresources.org [forensicresources.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. vumc.org [vumc.org]
- 11. agilent.com [agilent.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 3,6-Dimethyloctane
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 3,6-Dimethyloctane. Adherence to these procedures is mandatory for all laboratory personnel to ensure a safe research environment and maintain regulatory compliance.
Executive Summary
This compound is a flammable liquid that can cause skin, eye, and respiratory irritation. This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal protocols to mitigate these risks. The cornerstone of safe handling involves a multi-layered PPE approach, including chemical-resistant gloves, appropriate eye and face protection, respiratory protection, and flame-retardant laboratory coats. All waste generated from handling this chemical must be treated as hazardous and disposed of through a licensed environmental services provider.
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment must be conducted before any new experiment involving this compound. The following table summarizes the primary hazards and the required PPE for mitigation.
| Hazard | Consequence | Required Personal Protective Equipment |
| Flammability | Fire, Explosion | Flame-retardant lab coat, work in a chemical fume hood away from ignition sources. |
| Skin Contact | Irritation, Redness | Chemical-resistant gloves (Viton® or Nitrile), impervious clothing. |
| Eye Contact | Irritation, Serious Eye Damage | Chemical safety goggles and/or a face shield. |
| Inhalation | Respiratory Tract Irritation, Drowsiness, Dizziness | Air-purifying respirator with organic vapor cartridges. |
Hand Protection: Glove Selection and Breakthrough Times
The selection of appropriate gloves is critical to prevent skin exposure. While specific breakthrough data for this compound is limited, data for the representative aliphatic hydrocarbon, n-Octane, provides a strong basis for glove selection.
| Glove Material | Thickness | Breakthrough Time (minutes) for n-Octane | Recommendation |
| Viton® | Not Specified | > 480 | Excellent: Recommended for prolonged contact. |
| Nitrile (Heavy-duty) | > 8 mil | 240 - 480[1] | Good: Suitable for extended use. |
| Nitrile (Splash Protection) | ~5 mil | 10 - 30[1][2] | Fair: For incidental contact only. Change immediately upon splash. |
| Natural Rubber/Latex | Not Specified | < 5 | Not Recommended |
Operational Protocol for Glove Usage:
-
Inspect gloves for any signs of degradation or puncture before each use.
-
Practice proper glove removal techniques to avoid skin contact with the contaminated outer surface.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Dispose of contaminated gloves as hazardous waste.
Respiratory Protection: Ensuring Clean Air
Due to the potential for respiratory irritation from vapors, appropriate respiratory protection is mandatory when handling this compound outside of a certified chemical fume hood or in poorly ventilated areas.
An air-purifying respirator (APR) equipped with the correct cartridges is the standard requirement. The selection of the appropriate cartridge is crucial for effective protection.
Caption: Decision workflow for determining the need for respiratory protection.
Respirator Cartridge Change Schedule: Organic vapor cartridges must be replaced on a regular schedule to ensure their continued effectiveness. Establish a cartridge change-out schedule based on the frequency and duration of use, and the concentration of the contaminant. In the absence of specific manufacturer data, a conservative approach is to replace cartridges at the end of each work shift in which they are used.
Eye and Body Protection
Eye Protection:
-
Minimum Requirement: ANSI Z87.1 compliant chemical safety goggles must be worn at all times when handling this compound.
-
Splash Hazard: A full-face shield worn over safety goggles is required when there is a potential for splashing, such as during transfers of larger volumes.
Body Protection:
-
A flame-retardant lab coat is mandatory.
-
Impervious clothing, such as a chemically resistant apron or suit, should be worn over the lab coat when handling larger quantities or in situations with a high risk of splashing.
-
Ensure legs and feet are fully covered. Open-toed shoes are strictly prohibited in the laboratory.
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.
Caption: Step-by-step procedure for the safe handling of this compound.
Disposal Plan: Managing Hazardous Waste
All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.
Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid this compound waste in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste, Flammable Liquid: this compound".
-
Solid Waste: Contaminated solid waste, including gloves, absorbent pads, and empty chemical containers, must be collected in a separate, clearly labeled hazardous waste container.
-
Labeling: All waste containers must be accurately labeled with the contents and the date of accumulation.
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and away from ignition sources.
Disposal Procedure:
-
Never dispose of this compound down the drain or in the regular trash.
-
Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure that all waste is properly packaged and labeled according to regulatory requirements before collection.
By adhering to these protocols, you contribute to a culture of safety and ensure the responsible management of chemical hazards in our research environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
